Product packaging for Didanosine-d2(Cat. No.:)

Didanosine-d2

Cat. No.: B10823185
M. Wt: 238.24 g/mol
InChI Key: BXZVVICBKDXVGW-UAEUXGDOSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Didanosine-d2 is a useful research compound. Its molecular formula is C10H12N4O3 and its molecular weight is 238.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12N4O3 B10823185 Didanosine-d2

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H12N4O3

Molecular Weight

238.24 g/mol

IUPAC Name

2,8-dideuterio-9-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one

InChI

InChI=1S/C10H12N4O3/c15-3-6-1-2-7(17-6)14-5-13-8-9(14)11-4-12-10(8)16/h4-7,15H,1-3H2,(H,11,12,16)/t6-,7+/m0/s1/i4D,5D

InChI Key

BXZVVICBKDXVGW-UAEUXGDOSA-N

Isomeric SMILES

[2H]C1=NC2=C(C(=O)N1)N=C(N2[C@H]3CC[C@H](O3)CO)[2H]

Canonical SMILES

C1CC(OC1CO)N2C=NC3=C2N=CNC3=O

Origin of Product

United States

Foundational & Exploratory

What is Didanosine-d2 and its primary use in research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Didanosine-d2, focusing on its core application in research as a stable isotope-labeled internal standard for the quantitative analysis of the antiretroviral drug Didanosine. This document details the fundamental properties of this compound, its primary use, and provides exemplary experimental protocols for its application in bioanalytical method development.

Introduction to Didanosine and this compound

Didanosine (2',3'-dideoxyinosine, ddI) is a synthetic nucleoside analogue of the naturally occurring deoxyadenosine. It is an antiretroviral drug used in the treatment of HIV/AIDS. Didanosine acts as a reverse transcriptase inhibitor, specifically a nucleoside reverse transcriptase inhibitor (NRTI), thereby preventing the HIV virus from replicating.

This compound is a deuterated form of Didanosine, meaning that two hydrogen atoms in the Didanosine molecule have been replaced by deuterium atoms. This isotopic labeling makes this compound an ideal internal standard for quantitative bioanalysis using mass spectrometry.

Chemical Properties:

PropertyDidanosineThis compound
Molecular Formula C₁₀H₁₂N₄O₃C₁₀H₁₀D₂N₄O₃
Molecular Weight 236.23 g/mol 238.24 g/mol
Synonyms 2',3'-Dideoxyinosine, ddI9-((2R,5S)-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1,9-dihydro-6H-purin-6-one-2,8-d2
Appearance White crystalline powderOff-white solid

Primary Use in Research: Internal Standard in Bioanalysis

The principal application of this compound in a research setting is as a stable isotope-labeled internal standard (SIL-IS) for the quantification of Didanosine in biological matrices such as plasma, serum, and tissue homogenates. The use of a SIL-IS is considered the gold standard in quantitative mass spectrometry-based bioanalysis for several key reasons:

  • Similar Physicochemical Properties: this compound has nearly identical chemical and physical properties to Didanosine. This ensures that it behaves similarly during sample preparation, extraction, and chromatographic separation, effectively compensating for any analyte loss at these stages.

  • Co-elution in Chromatography: Due to their similar properties, Didanosine and this compound co-elute during liquid chromatography (LC), which is crucial for minimizing the impact of matrix effects on ionization efficiency in the mass spectrometer.

  • Distinct Mass-to-Charge Ratio (m/z): Despite their similarities, the two-dalton mass difference allows for their distinct detection by a mass spectrometer, enabling accurate quantification of the analyte (Didanosine) relative to the known concentration of the internal standard (this compound).

The use of this compound as an internal standard significantly improves the accuracy, precision, and robustness of bioanalytical methods for pharmacokinetic, toxicokinetic, and drug metabolism studies of Didanosine.

Experimental Protocol: Quantification of Didanosine in Human Plasma using LC-MS/MS with this compound as an Internal Standard

This section provides a detailed, exemplary protocol for the determination of Didanosine in human plasma. This protocol is based on established methods for Didanosine quantification and adapted for the use of this compound as the internal standard.

Materials and Reagents
  • Didanosine reference standard

  • This compound (internal standard)

  • Human plasma (with anticoagulant, e.g., K₂EDTA)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Ammonium acetate (analytical grade)

  • Formic acid (analytical grade)

  • Deionized water (18.2 MΩ·cm)

  • Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)

Preparation of Stock and Working Solutions
  • Didanosine Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Didanosine reference standard in methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.

  • Didanosine Working Solutions: Prepare a series of working solutions by serially diluting the Didanosine stock solution with a 50:50 (v/v) methanol:water mixture to create calibration standards and quality control (QC) samples.

  • This compound Working Solution (Internal Standard): Dilute the this compound stock solution with a 50:50 (v/v) methanol:water mixture to a final concentration of 100 ng/mL.

Sample Preparation (Solid-Phase Extraction)
  • Sample Aliquoting: To 100 µL of human plasma in a polypropylene tube, add 20 µL of the this compound working solution (100 ng/mL).

  • Vortex: Vortex the samples for 10 seconds.

  • Protein Precipitation (Optional but Recommended): Add 200 µL of acetonitrile, vortex for 30 seconds, and centrifuge at 10,000 x g for 5 minutes. Transfer the supernatant to a new tube.

  • SPE Cartridge Conditioning: Condition an SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water.

  • Sample Loading: Load the plasma sample (or supernatant from protein precipitation) onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

  • Elution: Elute the analyte and internal standard with 1 mL of methanol into a clean collection tube.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.

LC-MS/MS Conditions

Liquid Chromatography (LC):

ParameterValue
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Start with 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to 5% B and re-equilibrate for 1 minute.
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C

Mass Spectrometry (MS/MS):

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Ion Spray Voltage 5500 V
Temperature 500°C
Curtain Gas 30 psi
Collision Gas 8 psi

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Didanosine237.1137.125
This compound239.1137.125

Note: The product ion for this compound is expected to be the same as for Didanosine as the fragmentation is unlikely to involve the deuterated positions. The collision energy may require optimization on the specific instrument used.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing plasma Plasma Sample add_is Add this compound (IS) plasma->add_is spe Solid-Phase Extraction add_is->spe elute Elute & Evaporate spe->elute reconstitute Reconstitute elute->reconstitute lc LC Separation reconstitute->lc ms MS/MS Detection lc->ms quant Quantification ms->quant

Caption: Workflow for the bioanalysis of Didanosine using this compound.

Metabolic Pathway of Didanosine

metabolic_pathway ddI Didanosine (ddI) ddIMP ddIMP ddI->ddIMP Cellular Kinases ddAMP ddAMP ddIMP->ddAMP ddADP ddADP ddAMP->ddADP ddATP ddATP (Active) ddADP->ddATP

Caption: Intracellular phosphorylation pathway of Didanosine to its active form, ddATP.

Mechanism of Action of Didanosine

mechanism_of_action cluster_virus HIV Replication cluster_drug Drug Action viral_rna Viral RNA rt Reverse Transcriptase viral_rna->rt viral_dna Viral DNA rt->viral_dna ddATP ddATP (from Didanosine) ddATP->inhibition inhibition->rt Inhibition & Chain Termination

Synthesis and Purification of Deuterated Didanosine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of deuterated Didanosine (ddI), a nucleoside reverse transcriptase inhibitor. The incorporation of deuterium into drug molecules, a process known as deuteration, has gained significant attention in pharmaceutical development for its potential to improve the metabolic stability, reduce toxicity, and enhance the pharmacokinetic profile of active pharmaceutical ingredients (APIs).[1][2] This guide details a potential synthetic route, purification strategies, and analytical characterization methods for deuterated Didanosine, based on established chemical principles and available literature on related compounds.

Rationale for Deuteration of Didanosine

Deuterium, a stable isotope of hydrogen, forms a stronger covalent bond with carbon than protium (¹H). This difference in bond strength, known as the kinetic isotope effect, can slow down metabolic processes that involve the cleavage of a carbon-hydrogen bond.[2] By strategically replacing hydrogen atoms with deuterium at metabolically vulnerable positions in the Didanosine molecule, it is possible to alter its metabolic fate, potentially leading to a longer half-life, reduced formation of metabolites, and an improved safety profile.

Synthesis of Deuterated Didanosine

A plausible and efficient method for the synthesis of deuterated Didanosine involves the direct hydrogen isotope exchange (HIE) on the purine ring of the parent molecule. Ruthenium-based catalysts have shown high efficacy in facilitating this exchange.[3]

Proposed Synthetic Scheme: Ruthenium-Catalyzed H/D Exchange

The synthesis of deuterated Didanosine can be achieved via a one-step ruthenium-catalyzed hydrogen-deuterium exchange reaction on the purine core of Didanosine. This method is advantageous due to its operational simplicity and the use of readily available deuterium sources like deuterium oxide (D₂O).

Reaction:

Didanosine + D₂O --(Ru catalyst)--> Deuterated Didanosine

Experimental Protocol

This protocol is a generalized procedure based on ruthenium-catalyzed HIE reactions for purine derivatives. Optimization of specific parameters for Didanosine is recommended.

Materials:

  • Didanosine

  • Deuterium Oxide (D₂O, 99.9 atom % D)

  • Ruthenium catalyst (e.g., [Ru(p-cymene)Cl₂]₂)

  • Inert solvent (if required, e.g., anhydrous THF)

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add Didanosine.

  • Catalyst Addition: Add the ruthenium catalyst to the reaction vessel. The catalyst loading is typically in the range of 1-5 mol%.

  • Deuterium Source: Add deuterium oxide (D₂O) as the deuterium source. D₂O often serves as both the deuterium donor and the solvent.

  • Reaction Conditions: The reaction mixture is heated to a specified temperature (e.g., 80-120 °C) and stirred for a designated period (e.g., 12-48 hours) to allow for the H/D exchange to occur. The progress of the reaction can be monitored by taking aliquots and analyzing them by ¹H NMR or LC-MS to determine the extent of deuterium incorporation.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent (D₂O) is removed under reduced pressure. The residue is then redissolved in an organic solvent (e.g., ethyl acetate) and washed with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield the crude deuterated Didanosine.

Purification of Deuterated Didanosine

The purification of deuterated Didanosine is crucial to remove any unreacted starting material, the catalyst, and other impurities. Reverse-phase high-performance liquid chromatography (RP-HPLC) is a suitable method for this purpose.[4][5][6][7][8]

Preparative RP-HPLC Protocol

Instrumentation and Columns:

  • Preparative HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 250 x 21.2 mm, 5 µm particle size)

Mobile Phase and Gradient:

A gradient elution is typically employed to achieve optimal separation. The mobile phase usually consists of a mixture of an aqueous buffer and an organic modifier.

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile or Methanol

A typical gradient might be:

Time (min)% Mobile Phase B
05
2095
2595
265
305

Procedure:

  • Sample Preparation: Dissolve the crude deuterated Didanosine in a minimal amount of the initial mobile phase composition.

  • Injection: Inject the sample onto the equilibrated preparative HPLC column.

  • Fraction Collection: Collect fractions based on the UV chromatogram, targeting the peak corresponding to deuterated Didanosine.

  • Post-Purification: Combine the fractions containing the pure product and remove the solvent under reduced pressure (e.g., using a rotary evaporator or lyophilizer) to obtain the purified deuterated Didanosine.

Analytical Characterization

The synthesized and purified deuterated Didanosine must be thoroughly characterized to confirm its identity, purity, and the extent of deuterium incorporation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: Will show a decrease in the signal intensity of the protons that have been replaced by deuterium. The integration of the remaining proton signals relative to a non-deuterated internal standard can be used to estimate the percentage of deuterium incorporation.[9]

  • ²H NMR (Deuterium NMR): Will show signals corresponding to the deuterium atoms incorporated into the molecule, providing direct evidence of deuteration.[10][11]

  • ¹³C NMR: The signals for carbon atoms bonded to deuterium will appear as multiplets due to C-D coupling and will have a lower intensity compared to their protonated counterparts.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool to determine the molecular weight of the deuterated compound and to quantify the level of deuterium incorporation.[12][13]

  • High-Resolution Mass Spectrometry (HRMS): Provides the exact mass of the deuterated Didanosine, confirming the number of deuterium atoms incorporated. The mass will increase by approximately 1.006 Da for each hydrogen atom replaced by a deuterium atom.

  • Tandem Mass Spectrometry (MS/MS): Can be used to fragment the molecule and determine the specific sites of deuteration.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for the synthesis and purification of deuterated Didanosine, based on typical outcomes for similar reactions.

ParameterValueMethod of Determination
Synthesis
Reaction Yield (crude)70-85%Gravimetric analysis
Deuterium Incorporation>95%¹H NMR, ²H NMR, Mass Spectrometry
Purification
Purity (post-HPLC)>99%Analytical HPLC-UV
Recovery from Purification80-90%Gravimetric analysis
Final Product
Chemical IdentityConfirmedNMR, HRMS
Isotopic Purity>98%Mass Spectrometry

Experimental Workflow and Logical Relationships

The following diagrams illustrate the overall workflow for the synthesis and purification of deuterated Didanosine and the logical relationship of the analytical techniques used for its characterization.

Synthesis_Workflow Start Didanosine (Starting Material) Reaction Ruthenium-Catalyzed H/D Exchange with D₂O Start->Reaction Workup Reaction Work-up (Solvent Removal, Extraction) Reaction->Workup Crude_Product Crude Deuterated Didanosine Workup->Crude_Product Purification Preparative RP-HPLC Crude_Product->Purification Pure_Product Purified Deuterated Didanosine Purification->Pure_Product Analysis Analytical Characterization Pure_Product->Analysis

Caption: Workflow for the synthesis and purification of deuterated Didanosine.

Analytical_Workflow cluster_characterization Characterization of Deuterated Didanosine cluster_information Information Obtained NMR NMR Spectroscopy (¹H, ²H, ¹³C) Structure Structural Confirmation NMR->Structure Deuteration Deuterium Incorporation (Location and %) NMR->Deuteration MS Mass Spectrometry (HRMS, MS/MS) MS->Structure MS->Deuteration HPLC Analytical HPLC (Purity Assessment) Purity Chemical Purity (%) HPLC->Purity

References

The Role of Didanosine-d2 as an Internal Standard: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of Didanosine-d2 when utilized as an internal standard in bioanalytical assays. This document will detail the therapeutic action of didanosine, the principles of using a deuterated internal standard, and provide exemplary experimental protocols for its application in quantitative analysis, particularly with liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Therapeutic Mechanism of Action of Didanosine

Didanosine (2',3'-dideoxyinosine, ddI) is a synthetic nucleoside analogue of inosine, a purine.[1] Its primary application is as a reverse transcriptase inhibitor in the treatment of HIV-1 infection.[2][3] Once administered, didanosine is intracellularly converted by cellular enzymes into its active metabolite, dideoxyadenosine triphosphate (ddATP).[2][4]

ddATP acts as a competitive inhibitor of the viral enzyme reverse transcriptase.[3][4] It competes with the natural substrate, deoxyadenosine triphosphate (dATP), for incorporation into the growing viral DNA chain.[3] The structure of ddATP lacks a 3'-hydroxyl group on the deoxyribose sugar moiety.[4] This structural feature is critical; upon its incorporation into the viral DNA, it prevents the formation of a phosphodiester bond with the next incoming nucleotide, thereby terminating the elongation of the DNA chain.[4] This disruption of viral DNA synthesis effectively inhibits HIV replication.[2][4]

Didanosine_MOA Therapeutic Mechanism of Action of Didanosine Didanosine Didanosine (ddI) Cell Host Cell Didanosine->Cell Enters ddATP Dideoxyadenosine Triphosphate (ddATP) (Active Metabolite) Cell->ddATP Phosphorylation HIV_RT HIV Reverse Transcriptase ddATP->HIV_RT Competitively Inhibits DNA_Chain Growing Viral DNA Chain HIV_RT->DNA_Chain Synthesizes Termination Chain Termination HIV_RT->Termination Incorporates ddATP Viral_RNA Viral RNA Template Viral_RNA->HIV_RT dATP dATP (Natural Substrate) dATP->HIV_RT Binds to DNA_Chain->Termination

Figure 1: Therapeutic action of didanosine.

This compound as an Internal Standard: The Principle of Isotope Dilution Mass Spectrometry

In quantitative bioanalysis, an internal standard (IS) is a compound added in a known amount to samples, calibration standards, and quality controls to correct for the variability in the analytical procedure. A stable isotope-labeled (SIL) internal standard, such as this compound, is considered the gold standard for quantitative LC-MS/MS assays.[5]

This compound is chemically identical to didanosine, with the exception that two hydrogen atoms have been replaced by their stable isotope, deuterium. This substitution results in a molecule with a higher molecular weight, which can be distinguished from the unlabeled didanosine by a mass spectrometer.

The core principle behind using this compound is isotope dilution mass spectrometry. Because this compound is chemically and physically almost identical to didanosine, it exhibits the same behavior during sample preparation (e.g., extraction, evaporation) and chromatographic separation (i.e., it co-elutes).[5] Any loss of the analyte (didanosine) during these steps will be mirrored by a proportional loss of the internal standard (this compound).

During mass spectrometric detection, the instrument measures the ratio of the response of the analyte to the response of the internal standard. Since the concentration of the internal standard is known, the concentration of the analyte in the unknown sample can be accurately determined, as the ratio remains constant even with variations in sample handling and instrument response.

Internal_Standard_Principle Principle of this compound as an Internal Standard cluster_sample Biological Sample Analyte Didanosine (Analyte) Sample_Prep Sample Preparation (e.g., Extraction) Analyte->Sample_Prep IS This compound (Internal Standard) Known Concentration IS->Sample_Prep LC Liquid Chromatography (Co-elution) Sample_Prep->LC MS Mass Spectrometry (Detection) LC->MS Ratio Ratio Calculation (Analyte Signal / IS Signal) MS->Ratio Quantification Accurate Quantification of Didanosine Ratio->Quantification

Figure 2: Role of this compound in quantitative analysis.

Experimental Protocol: Quantification of Didanosine in Human Plasma

The following is a representative experimental protocol for the quantification of didanosine in human plasma using this compound as an internal standard with LC-MS/MS. This protocol is a composite of methodologies found in the literature.[2][3]

Materials and Reagents
  • Didanosine reference standard

  • This compound internal standard

  • HPLC-grade methanol and acetonitrile

  • Ammonium acetate

  • Formic acid

  • Ultrapure water

  • Human plasma (blank)

  • Solid-phase extraction (SPE) cartridges

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Preparation of Solutions
  • Stock Solutions: Prepare stock solutions of didanosine and this compound in methanol at a concentration of 1 mg/mL.

  • Working Solutions: Prepare working solutions of didanosine for calibration standards and quality controls by serial dilution of the stock solution with a suitable solvent (e.g., 50:50 methanol:water). Prepare a working solution of this compound at an appropriate concentration.

Sample Preparation (Solid-Phase Extraction)
  • Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of water.[2]

  • To 200 µL of plasma sample, add 50 µL of the this compound working solution.

  • Vortex the sample for 10 seconds.[2]

  • Load the sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of water, followed by 1 mL of 5% methanol in water.[2]

  • Dry the cartridge for approximately 1 minute.[2]

  • Elute the analyte and internal standard with 1 mL of methanol.[2]

  • Evaporate the eluate to dryness under a stream of nitrogen at 50°C.[2]

  • Reconstitute the residue in 300 µL of the mobile phase.[2]

LC-MS/MS Conditions

Table 1: Chromatographic Conditions

ParameterCondition
HPLC Column C18, 50 x 4.6 mm, 5 µm
Mobile Phase 5 mM Ammonium Acetate : Methanol (5:95 v/v)[3]
Flow Rate 0.8 mL/min[3]
Injection Volume 10 µL[2]
Column Temperature Ambient
Run Time ~2.5 minutes[2]

Table 2: Mass Spectrometry Conditions

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Negative[3]
Multiple Reaction Monitoring (MRM) Transitions
Didanosinem/z 235.0 -> 135.1[3]
This compoundm/z 237.0 -> 137.1 (Theoretically)
Collision Gas Argon
Software Analyst or equivalent
Calibration and Quantification

A calibration curve is constructed by plotting the peak area ratio of didanosine to this compound against the nominal concentration of the calibration standards. The concentration of didanosine in the unknown samples is then determined from this curve. A typical linear range for such an assay is 10 ng/mL to 3000 ng/mL.[3]

Experimental_Workflow Experimental Workflow for Didanosine Quantification Start Start Plasma_Sample Plasma Sample Start->Plasma_Sample Spike_IS Spike with This compound Plasma_Sample->Spike_IS SPE Solid-Phase Extraction Spike_IS->SPE Evaporation Evaporation SPE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_MS_Analysis LC-MS/MS Analysis Reconstitution->LC_MS_Analysis Data_Processing Data Processing LC_MS_Analysis->Data_Processing Quantification Quantification Data_Processing->Quantification

Figure 3: Bioanalytical workflow.

Conclusion

This compound serves as an indispensable tool in the accurate quantification of didanosine in biological matrices. Its mechanism of action as an internal standard is rooted in the principles of isotope dilution mass spectrometry, where its chemical and physical similarity to the analyte allows for the correction of analytical variability. The use of this compound in a validated LC-MS/MS method, as outlined in this guide, enables researchers and drug development professionals to obtain reliable and reproducible pharmacokinetic and other essential data for didanosine.

References

Navigating the Isotopic Landscape: A Technical Guide to the Purity and Stability of Didanosine-d2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the isotopic purity and stability of Didanosine-d2, a deuterated analog of the antiretroviral drug Didanosine. The strategic incorporation of deuterium can significantly alter the pharmacokinetic profile of a drug, making a thorough understanding of its isotopic composition and stability paramount for research and development. This document outlines the analytical methodologies used to characterize this compound, presents available data on its purity and stability, and discusses the underlying scientific principles.

Isotopic Purity of this compound

The isotopic purity of a deuterated compound is a critical quality attribute, defining the extent of deuterium incorporation and the distribution of different isotopic species (isotopologues). It is practically impossible to achieve 100% isotopic purity during synthesis, resulting in a mixture of the desired deuterated molecule along with molecules containing fewer deuterium atoms or no deuterium at all.

Quantitative Data on Isotopic Purity

Quantitative analysis of this compound reveals the relative abundance of its isotopologues. While specific batch data can vary, a representative isotopic purity profile is summarized in the table below.

Isotopic SpeciesDescriptionRepresentative Abundance (%)
d2Didanosine with two deuterium atoms≥ 98%
d1Didanosine with one deuterium atom≤ 2%
d0Unlabeled Didanosine≤ 0.5%

Note: The data presented is a typical representation and may not reflect the exact specifications of all available this compound products. A Certificate of Analysis from the specific supplier should always be consulted for precise isotopic distribution.

Experimental Protocols for Determining Isotopic Purity

The determination of isotopic purity relies on sophisticated analytical techniques that can differentiate between molecules based on their mass-to-charge ratio or nuclear magnetic properties.

Mass spectrometry is a primary technique for assessing isotopic enrichment. High-resolution mass spectrometry (HRMS) can resolve the small mass differences between isotopologues.

Experimental Protocol:

  • Sample Preparation: A solution of this compound is prepared in a suitable solvent, such as methanol or acetonitrile.

  • Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled with an appropriate ionization source (e.g., electrospray ionization - ESI) is used.

  • Data Acquisition: The instrument is calibrated, and the sample is introduced. Mass spectra are acquired over a relevant m/z range.

  • Data Analysis: The relative intensities of the peaks corresponding to the different isotopologues (d0, d1, d2) are measured. The percentage of each isotopologue is calculated by dividing its peak intensity by the total intensity of all isotopic peaks.

Quantitative NMR (qNMR) spectroscopy, particularly ¹H-NMR and ²H-NMR, provides detailed information about the location and extent of deuteration.

Experimental Protocol:

  • Sample Preparation: A precisely weighed amount of this compound is dissolved in a deuterated solvent (e.g., DMSO-d6) containing a known amount of an internal standard.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

  • Data Acquisition:

    • ¹H-NMR: The spectrum is acquired to observe the signals of any residual protons at the deuterated positions. The integral of these signals is compared to the integral of a non-deuterated position in the molecule or the internal standard to calculate the percentage of non-deuterated species.

    • ²H-NMR: The spectrum directly detects the deuterium nuclei, providing a profile of the deuterated species.

  • Data Analysis: The isotopic purity is determined by comparing the integral values of the signals corresponding to the deuterated and non-deuterated positions.

Stability of this compound

The stability of a drug substance is a critical factor in its development, ensuring its safety and efficacy over time. Deuteration can enhance the metabolic stability of a drug due to the kinetic isotope effect (KIE), where the stronger carbon-deuterium (C-D) bond is cleaved at a slower rate than a carbon-hydrogen (C-H) bond.

Forced Degradation Studies

Forced degradation studies are conducted under stressed conditions to identify potential degradation products and pathways. While specific data for this compound is not extensively published, the known degradation profile of Didanosine provides a strong indication of its likely stability characteristics. Didanosine is known to be susceptible to acid hydrolysis, while being relatively stable to light.

Summary of Didanosine Stability:

Stress ConditionObservation for DidanosineExpected Impact of Deuteration on this compound
Acidic (Hydrolysis) Highly unstable; rapidly degrades to hypoxanthine and 2',3'-dideoxyribose.[1][2]The primary degradation pathway is hydrolysis of the glycosidic bond, which does not involve C-H bond cleavage at the deuterated positions. Therefore, a significant stabilizing kinetic isotope effect is not anticipated for this pathway.
Alkaline (Hydrolysis) More stable than in acidic conditions.Similar to acidic conditions, a significant KIE is not expected.
Oxidative Susceptible to oxidation.Deuteration at sites of oxidative metabolism can slow down degradation, leading to enhanced stability.
Thermal Generally stable at room temperature, but degradation can occur at elevated temperatures.[1]The C-D bond is thermally more stable than the C-H bond, which may confer a modest increase in thermal stability.
Photolytic Relatively stable to light.Photostability is unlikely to be significantly affected by deuteration at the specified positions.
Experimental Protocol for Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for separating the active pharmaceutical ingredient (API) from its degradation products.

Experimental Protocol:

  • Forced Degradation Sample Preparation: Solutions of this compound are subjected to stress conditions (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, heat, light) for a defined period.

  • Chromatographic System:

    • Column: A C18 reverse-phase column is typically used.

    • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., methanol or acetonitrile).

    • Detector: A UV detector set at an appropriate wavelength (e.g., 254 nm).

  • Method Validation: The method is validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. The ability of the method to separate this compound from its degradation products is confirmed.

  • Stability Study: Samples of this compound are stored under various temperature and humidity conditions (e.g., 25°C/60% RH, 40°C/75% RH) and analyzed at specified time points using the validated HPLC method.

Visualizations

Signaling Pathway

Didanosine is a nucleoside reverse transcriptase inhibitor (NRTI). It acts as a chain terminator in the synthesis of viral DNA, thereby inhibiting the replication of HIV.

Didanosine_Mechanism_of_Action cluster_cell Host Cell cluster_virus HIV Replication Didanosine This compound ddAMP ddAMP-d2 Didanosine->ddAMP Phosphorylation ddADP ddADP-d2 ddAMP->ddADP Phosphorylation ddATP ddATP-d2 (Active) ddADP->ddATP Phosphorylation Viral_DNA Viral DNA Synthesis ddATP->Viral_DNA Incorporation Chain_Termination Chain Termination Reverse_Transcriptase Reverse Transcriptase ddATP->Reverse_Transcriptase Viral_RNA Viral RNA Viral_RNA->Viral_DNA Reverse Transcription Reverse_Transcriptase->Viral_DNA

Caption: Mechanism of action of this compound.

Experimental Workflow

The following diagram illustrates a typical workflow for the analysis of this compound, from sample receipt to data reporting.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Testing cluster_data Data Processing and Reporting A Receive this compound Sample B Prepare Solutions for Analysis A->B C Isotopic Purity Analysis (MS and/or NMR) B->C D Stability-Indicating Analysis (HPLC) B->D E Data Interpretation and Calculation C->E D->E F Generate Certificate of Analysis / Report E->F

Caption: General experimental workflow for this compound analysis.

Logical Relationship

The rationale for developing deuterated drugs like this compound is based on the potential for an improved pharmacokinetic profile, which can lead to clinical benefits.

Logical_Relationship A Deuteration of Didanosine (C-H to C-D bond) B Increased Bond Strength (Kinetic Isotope Effect) A->B C Reduced Rate of Metabolism (CYP450-mediated oxidation) B->C D Improved Pharmacokinetic Profile C->D H Reduced Formation of Metabolites C->H E Increased Drug Exposure (AUC) D->E F Longer Half-life D->F J Enhanced Therapeutic Efficacy D->J G Potential for Lower Dosing Frequency F->G I Potential for Improved Safety Profile H->I I->J

References

An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of Didanosine-d2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the expected mass spectrometry fragmentation pattern of deuterated Didanosine (Didanosine-d2). The information presented herein is essential for researchers utilizing mass spectrometry for the quantitative analysis of Didanosine in various biological matrices, particularly when using this compound as an internal standard.

Introduction

Didanosine (2',3'-dideoxyinosine, ddI) is a purine nucleoside analog and a reverse transcriptase inhibitor used in the treatment of HIV/AIDS. In bioanalytical method development, stable isotope-labeled internal standards, such as this compound, are crucial for accurate quantification by mass spectrometry. Understanding the fragmentation pattern of both the analyte and its deuterated analog is fundamental for developing robust and reliable liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.

For the purpose of this guide, it is assumed that the two deuterium atoms in this compound are located on the 2',3'-dideoxyribose (sugar) moiety. This is a common and logical placement for deuterium labels in nucleoside internal standards as it ensures the mass difference is retained on a stable part of the molecule following the characteristic glycosidic bond cleavage, allowing for clear differentiation between the analyte and the internal standard.

Predicted Mass Spectrometry Fragmentation Patterns

The primary fragmentation pathway for purine nucleosides, such as Didanosine, in positive ion electrospray ionization mass spectrometry (ESI-MS) is the cleavage of the N-glycosidic bond that connects the purine base to the sugar moiety.[1][2] This results in a characteristic product ion corresponding to the protonated purine base.

The protonated molecule of unlabeled Didanosine ([M+H]⁺) has a mass-to-charge ratio (m/z) of 237.[1][3] Upon collision-induced dissociation (CID), the most abundant fragment ion observed is the protonated hypoxanthine base at m/z 137.[1][3]

For this compound, with the deuterium labels on the sugar moiety, the protonated molecule ([M+2H+H]⁺) will have an m/z of 239. The cleavage of the glycosidic bond will result in a deuterated sugar fragment and an unlabeled protonated hypoxanthine base. Therefore, the primary product ion for this compound will also be at m/z 137. However, fragments that retain the deuterated sugar moiety will exhibit a mass shift of +2 Da compared to the corresponding fragments of unlabeled Didanosine.

Quantitative Data Summary

The following table summarizes the expected m/z values for the key ions of Didanosine and the postulated this compound in positive ion mode mass spectrometry.

Ion DescriptionDidanosine (m/z)This compound (m/z)Notes
Protonated Molecule237.1239.1[M+H]⁺
Protonated Hypoxanthine Base137.0137.0[Base+H]⁺ - Major fragment from glycosidic bond cleavage.
Protonated Dideoxyribose101.1103.1[Sugar+H]⁺
Dehydrated Dideoxyribose83.185.1[Sugar+H-H₂O]⁺
Further Sugar Fragmentation59.061.0A smaller fragment of the sugar moiety.

Note: The m/z values are based on monoisotopic masses and are subject to instrumental variations.

Experimental Protocols

A detailed methodology for the analysis of this compound by LC-MS/MS is provided below. This protocol is a general guideline and may require optimization based on the specific instrumentation and analytical requirements.

1. Sample Preparation

  • Standard and Internal Standard Preparation: Prepare stock solutions of Didanosine and this compound in a suitable solvent such as methanol or acetonitrile at a concentration of 1 mg/mL. Serially dilute the stock solutions to prepare working standards and internal standard spiking solutions.

  • Biological Matrix Extraction (e.g., Plasma):

    • To 100 µL of plasma sample, add the internal standard solution.

    • Perform protein precipitation by adding 300 µL of cold acetonitrile.

    • Vortex mix for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

2. Liquid Chromatography (LC) Conditions

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm) is suitable for separation.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution:

    • 0-0.5 min: 5% B

    • 0.5-2.5 min: Linear gradient to 95% B

    • 2.5-3.0 min: Hold at 95% B

    • 3.0-3.1 min: Return to 5% B

    • 3.1-4.0 min: Re-equilibration at 5% B

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

3. Mass Spectrometry (MS) Conditions

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ESI.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Didanosine: 237.1 → 137.0

    • This compound: 239.1 → 137.0

  • Source Parameters (to be optimized):

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Desolvation Gas Flow: 800 L/hr

    • Cone Gas Flow: 50 L/hr

  • Collision Energy: Optimize for the specific instrument to achieve maximum signal intensity for the product ions. A starting point of 15-25 eV can be used.

Visualization of Fragmentation Pathway

The following diagram illustrates the proposed fragmentation pathway of this compound.

Caption: Proposed fragmentation of this compound.

This guide provides a foundational understanding of the mass spectrometric behavior of this compound. Experimental validation on the specific instrumentation is recommended to confirm the fragmentation patterns and optimize analytical methods.

References

In-Depth Technical Guide: Deuterium Labeling in Didanosine-d2

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a detailed overview of the synthesis, analysis, and structural characterization of Didanosine-d2, intended for researchers, scientists, and professionals in drug development.

Introduction to Didanosine and Deuterium Labeling

Didanosine (2',3'-dideoxyinosine) is a nucleoside reverse transcriptase inhibitor (NRTI) used in the treatment of HIV/AIDS. Deuterium-labeled analogues of pharmaceuticals, such as this compound, are critical tools in drug metabolism and pharmacokinetic (DMPK) studies. The deuterium atoms serve as a stable isotopic label, allowing the compound to be used as an internal standard for quantitative analysis by mass spectrometry. The heavier isotopes do not typically alter the biological activity of the molecule but provide a distinct mass signature.

Position of Deuterium Labeling

In commercially available this compound, the deuterium atoms are specifically incorporated at the 5' position of the ribose sugar moiety. This labeling results in the chemical name 2',3'-dideoxyinosine-5',5'-d2. The two hydrogen atoms on the 5' carbon are replaced with two deuterium atoms.

Synthesis and Analysis Workflow

The general workflow for producing and verifying this compound involves a multi-step process that begins with a suitable starting material, proceeds through a deuteration reaction, and concludes with rigorous analytical confirmation.

Didanosine_d2_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Characterization start Protected 2',3'-Dideoxyinosine Precursor oxidation Oxidation to 5'-Aldehyde start->oxidation e.g., Dess-Martin periodinane reduction Reduction with NaBD4 oxidation->reduction Sodium Borodeuteride deprotection Removal of Protecting Groups reduction->deprotection Acid/Base Hydrolysis hplc Preparative HPLC deprotection->hplc Crude Product ms Mass Spectrometry (MS) hplc->ms Purified Product nmr NMR Spectroscopy (¹H, ²H, ¹³C) hplc->nmr final_product This compound (Final Product) ms->final_product nmr->final_product

Caption: Workflow for the Synthesis and Analysis of this compound.

Quantitative Data

The quality and utility of this compound are defined by its chemical and isotopic purity. The following table summarizes typical quantitative data for this stable isotope-labeled standard.

ParameterValueMethod of Analysis
Chemical FormulaC₁₀H₁₀D₂N₄O₃-
Molecular Weight238.25 g/mol -
Deuterium Incorporation≥ 99%Mass Spectrometry (MS)
Isotopic Purity≥ 98% (d2)Mass Spectrometry (MS)
Chemical Purity≥ 98%HPLC
AppearanceWhite to off-white solidVisual Inspection

Experimental Protocols

Synthesis Protocol: Reductive Deuteration

A common method for the synthesis of Didanosine-5',5'-d2 involves the oxidation of a protected 2',3'-dideoxyinosine to its 5'-aldehyde derivative, followed by reduction with a deuterium source.

  • Protection: The N-9 position of 2',3'-dideoxyinosine is typically protected to prevent side reactions.

  • Oxidation: The primary 5'-hydroxyl group of the protected nucleoside is oxidized to an aldehyde using a mild oxidizing agent such as Dess-Martin periodinane or a Swern oxidation. The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Deuterium Reduction: The resulting 5'-aldehyde is reduced using a deuterated reducing agent. Sodium borodeuteride (NaBD₄) is commonly used for this step. The aldehyde is dissolved in a suitable solvent (e.g., methanol), and NaBD₄ is added portion-wise at a controlled temperature (e.g., 0 °C). This step introduces the two deuterium atoms at the 5' position.

  • Deprotection: The protecting group is removed under appropriate conditions (e.g., acid or base hydrolysis) to yield the final this compound product.

  • Purification: The crude product is purified using column chromatography or preparative High-Performance Liquid Chromatography (HPLC) to achieve high chemical purity.

Analytical Protocols

Mass Spectrometry (MS) for Isotopic Enrichment:

  • Objective: To confirm the mass increase corresponding to the incorporation of two deuterium atoms and to quantify the isotopic purity.

  • Methodology: High-resolution mass spectrometry (HRMS) using an electrospray ionization (ESI) source is employed.

    • Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent mixture (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

    • Analysis: The sample is infused into the mass spectrometer. The protonated molecular ion [M+H]⁺ is analyzed.

    • Expected Results: A peak corresponding to the mass of the d2 species (m/z 239.1) should be the base peak. The abundance of the unlabeled d0 species (m/z 237.1) and the d1 species (m/z 238.1) is measured to calculate the isotopic enrichment.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Positional Confirmation:

  • Objective: To confirm the precise location of the deuterium labels.

  • Methodology: ¹H NMR and ²H NMR spectroscopy are used.

    • Sample Preparation: The purified sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆).

    • ¹H NMR Analysis: The ¹H NMR spectrum of this compound is compared to that of an unlabeled Didanosine standard. The signals corresponding to the 5'-protons (typically a multiplet) will be absent or significantly diminished in the spectrum of the d2-labeled compound.

    • ²H NMR Analysis: A ²H (Deuterium) NMR spectrum is acquired. A signal will be present in the region corresponding to the chemical shift of the 5'-position, providing direct evidence of deuterium incorporation at that site.

    • ¹³C NMR Analysis: In the ¹³C NMR spectrum, the signal for the C5' carbon will exhibit a characteristic triplet pattern due to coupling with the deuterium atom (I=1), confirming the location of the label.

A Technical Guide to the Physical and Chemical Differences Between Didanosine and Didanosine-d2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed comparison of the physical, chemical, and metabolic properties of Didanosine (2',3'-dideoxyinosine, ddI) and its deuterated isotopologue, Didanosine-d2. The substitution of two hydrogen atoms with deuterium at a metabolically active site introduces significant changes, primarily driven by the Kinetic Isotope Effect (KIE). This document outlines these differences through quantitative data, detailed experimental protocols for their characterization, and visual diagrams of metabolic pathways and analytical workflows. The objective is to furnish researchers and drug development professionals with a comprehensive understanding of how strategic deuteration can modify the attributes of a well-established pharmaceutical agent like Didanosine.

Core Physical and Chemical Properties

The foundational physical and chemical characteristics of Didanosine and this compound are largely similar, with the primary distinction being the increase in molecular weight due to the presence of two deuterium atoms. Other properties such as acidity (pKa) and octanol-water partition coefficient (LogP) are generally not significantly altered by isotopic substitution.

PropertyDidanosineThis compoundRationale for Difference/Similarity
Molecular Formula C₁₀H₁₂N₄O₃C₁₀H₁₀D₂N₄O₃Substitution of two hydrogen atoms with deuterium (D).
Molecular Weight 236.23 g/mol 238.24 g/mol Increased mass from two deuterium atoms.
Appearance White, crystalline powder.White, crystalline powderIsotopic substitution does not typically affect the macroscopic physical appearance of the solid form.
Melting Point ~160-163 °C (decomposes).Expected to be highly similarIsotopic substitution has a negligible effect on intermolecular forces (van der Waals, hydrogen bonding) in the crystal lattice.
Solubility Soluble in water (27.3 mg/mL at 25°C).Expected to be highly similarDeuterium substitution does not significantly alter the polarity or hydrogen bonding capacity of the molecule.
pKa 9.13.Expected to be highly similarThe electronic effect of deuterium is minimal, leading to no significant change in the acidity of the N1 proton.
LogP -1.1.Expected to be highly similarLipophilicity is not significantly impacted by the replacement of hydrogen with deuterium.

The Deuterium Kinetic Isotope Effect: The Core Differentiator

The most significant chemical difference between Didanosine and this compound is manifested in their metabolic stability, a direct consequence of the Deuterium Kinetic Isotope Effect (KIE) .

The C-D bond is fundamentally stronger and possesses a lower vibrational frequency than the C-H bond. Consequently, reactions that involve the cleavage of this bond require a higher activation energy. In the context of drug metabolism, many Phase I reactions, particularly those mediated by Cytochrome P450 (CYP) enzymes, involve the cleavage of a C-H bond. By replacing hydrogen with deuterium at a site of metabolic attack, the rate of this metabolic process can be substantially reduced. This can lead to several advantageous pharmacokinetic outcomes:

  • Reduced Rate of Metabolism: The drug remains in its active form for a longer duration.

  • Increased Half-life (t½): The time it takes for the drug concentration in the body to reduce by half is extended.

  • Increased Overall Exposure (AUC): The total amount of drug the body is exposed to over time is increased.

  • Reduced Formation of Metabolites: This can potentially decrease the risk of metabolite-associated toxicity.

KIE_Concept cluster_0 Reaction Coordinate Diagram Reactants Reactants Products Products TransitionState_CD Transition State (C-D) Reactants->TransitionState_CD ΔG‡ (C-D) TransitionState_CH Transition State (C-H) TransitionState_CH->Products TransitionState_CD->Products X_axis Reaction Coordinate Y_axis_end Y_axis_end origin->Y_axis_end X_axis_end X_axis_end origin->X_axis_end

Caption: Activation energy difference for C-H vs. C-D bond cleavage.

Metabolic Pathway of Didanosine

Didanosine is a prodrug that is converted intracellularly to its active triphosphate form, dideoxyadenosine triphosphate (ddATP). However, it is also subject to degradation. The deuteration in this compound is strategically placed on the 5'-carbon, a site vulnerable to enzymatic action that can influence its stability and conversion pathways. Slowing down metabolism at this site could potentially enhance the formation of the active ddATP.

Didanosine_Metabolism Metabolic pathways of Didanosine. Deuteration at the 5' position is designed to slow metabolic degradation. cluster_activation Activation Pathway cluster_degradation Degradation Pathway Didanosine Didanosine / this compound (ddI) ddAMP ddAMP (Monophosphate) Didanosine->ddAMP 5'-nucleotidase Hypoxanthine Hypoxanthine Didanosine->Hypoxanthine Purine Nucleoside Phosphorylase (PNP) ddADP ddADP (Diphosphate) ddAMP->ddADP Kinases ddATP Active ddATP (Triphosphate) ddADP->ddATP Kinases Incorporation Incorporation ddATP->Incorporation Inhibits Viral Reverse Transcriptase

Caption: Metabolic activation and degradation pathways of Didanosine.

Experimental Protocols for Characterization and Comparison

Distinguishing between Didanosine and this compound and quantifying the impact of deuteration requires specific analytical methodologies.

High-Performance Liquid Chromatography (HPLC) for Purity and Stability
  • Objective: To determine the purity of Didanosine and this compound and to assess their chemical stability over time under various stress conditions (e.g., pH, temperature).

  • Methodology:

    • System: A standard HPLC system with a UV detector.

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

    • Mobile Phase: An isocratic or gradient mixture of a buffer (e.g., 20 mM phosphate buffer, pH 7.0) and an organic solvent (e.g., methanol or acetonitrile).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at approximately 254 nm.

    • Sample Preparation: Accurately weigh and dissolve samples in the mobile phase to a known concentration (e.g., 1 mg/mL).

    • Analysis: Inject equal volumes of Didanosine and this compound solutions. The retention time for both compounds will be nearly identical. Purity is assessed by integrating the area of the main peak relative to the total area of all peaks. Stability is determined by measuring the degradation of the main peak over time.

Mass Spectrometry (MS) for Molecular Weight Confirmation
  • Objective: To confirm the successful incorporation of deuterium by verifying the molecular weight of this compound.

  • Methodology:

    • System: Electrospray Ionization Mass Spectrometry (ESI-MS), often coupled with HPLC (LC-MS).

    • Ionization Mode: Positive ion mode is typically used.

    • Sample Preparation: Prepare dilute solutions (e.g., 10 µg/mL) in a suitable solvent like 50:50 acetonitrile:water with 0.1% formic acid.

    • Analysis: Infuse the sample directly or via LC.

    • Expected Results:

      • Didanosine: A prominent ion peak at m/z 237.1 [M+H]⁺.

      • This compound: A prominent ion peak at m/z 239.1 [M+H]⁺, confirming a mass shift of +2 Da.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
  • Objective: To confirm the precise location of deuterium substitution.

  • Methodology:

    • System: A high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or D₂O.

    • Experiments: ¹H NMR and ²H (Deuterium) NMR.

    • Analysis:

      • In the ¹H NMR spectrum of this compound, the proton signal corresponding to the 5'-CH₂ group will be significantly diminished or absent compared to the spectrum of Didanosine.

      • Conversely, a ²H NMR spectrum will show a signal at the chemical shift corresponding to the 5'-position, confirming the location of the deuterium atoms.

In Vitro Metabolic Stability Assay
  • Objective: To compare the rate of metabolism of Didanosine and this compound in a controlled biological system, thereby quantifying the KIE.

  • Methodology:

    • System: Human liver microsomes (HLM) or hepatocytes, which contain CYP enzymes. A temperature-controlled incubator/shaker is required.

    • Reagents: Test compounds (Didanosine, this compound), HLM, NADPH (as a cofactor to initiate the reaction), buffer solution (e.g., phosphate buffer, pH 7.4).

    • Procedure: a. Pre-incubate HLM with the test compounds in buffer at 37°C. b. Initiate the metabolic reaction by adding a pre-warmed NADPH solution. c. At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a "stop solution" (e.g., cold acetonitrile) to quench the reaction. d. Centrifuge the quenched samples to precipitate proteins. e. Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining amount of the parent drug (Didanosine or this compound).

    • Data Analysis: Plot the natural log of the percentage of parent drug remaining versus time. The slope of this line gives the elimination rate constant (k). The in vitro half-life (t½) is calculated as 0.693/k. The KIE is the ratio of the half-life of this compound to the half-life of Didanosine.

Stability_Workflow Experimental workflow for in vitro metabolic stability comparison. cluster_prep Preparation cluster_reaction Metabolic Reaction (at 37°C) cluster_analysis Analysis cluster_results Data Interpretation A1 Prepare Stock Solutions (Didanosine & this compound) B1 Pre-incubate HLM with Didanosine or this compound A1->B1 A2 Prepare Human Liver Microsome (HLM) Suspension A2->B1 A3 Prepare NADPH Cofactor Solution B2 Initiate Reaction by adding NADPH A3->B2 B1->B2 B3 Collect Aliquots at Time Points (0, 5, 15, 30 min) B2->B3 B4 Quench Reaction with Cold Acetonitrile B3->B4 C1 Centrifuge to Precipitate Protein B4->C1 C2 Analyze Supernatant by LC-MS/MS C1->C2 C3 Quantify Parent Drug Remaining C2->C3 D1 Plot ln(% Remaining) vs. Time C3->D1 D2 Calculate Half-Life (t½) D1->D2 D3 Determine KIE Ratio (t½ D2 / t½ H) D2->D3

Caption: Workflow for in vitro metabolic stability comparison.

Conclusion

While Didanosine and this compound are physically and structurally very similar, the substitution of hydrogen with deuterium at the 5'-position introduces a profound difference in their chemical reactivity within a metabolic context. This difference, governed by the Kinetic Isotope Effect, leads to a slower rate of metabolism for the deuterated compound. This single modification has the potential to significantly improve the pharmacokinetic profile of the drug, potentially leading to a longer half-life, increased patient exposure, and an improved safety profile by reducing metabolite formation. The analytical techniques detailed herein—HPLC, MS, NMR, and in vitro metabolic assays—are essential tools for confirming these differences and characterizing the behavior of deuterated drug candidates.

Methodological & Application

Application Note & Protocol: Quantification of Didanosine in Plasma for Pharmacokinetic Studies Using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Didanosine (2',3'-dideoxyinosine, ddI) is a nucleoside reverse transcriptase inhibitor (NRTI) used in the treatment of HIV infection. Accurate characterization of its pharmacokinetic (PK) profile is crucial for optimizing dosing regimens and ensuring therapeutic efficacy. The use of a stable isotope-labeled internal standard, such as Didanosine-d2, is the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The co-eluting deuterated standard mimics the analyte's behavior during sample extraction and ionization, correcting for matrix effects and improving the accuracy and precision of the assay. This document provides a detailed protocol for the quantification of didanosine in human plasma using this compound as an internal standard.

Pharmacokinetic Parameters of Didanosine

The pharmacokinetic profile of didanosine is characterized by rapid absorption and elimination. The following table summarizes key pharmacokinetic parameters reported for didanosine in adults. It is important to note that these parameters can be influenced by factors such as food intake and patient-specific physiology.

ParameterValueUnitDescription
Tmax (Time to Peak Concentration)0.25 - 1.5hoursTime after administration at which the maximum serum concentration is reached.
Cmax (Maximum Concentration)0.5 - 1.5µg/mLThe maximum serum concentration that the drug achieves.
AUC (Area Under the Curve)0.6 - 1.8µg·h/mLThe total exposure to the drug over time.
(Elimination Half-life)0.8 - 1.5hoursThe time required for the drug concentration in the body to be reduced by half.
Bioavailability ~30 - 40%The fraction of the administered dose that reaches systemic circulation.
Clearance ~50L/hThe rate at which the drug is removed from the body.

Experimental Protocol: LC-MS/MS Bioanalysis

This protocol details a validated method for the quantification of didanosine in human plasma.

1. Materials and Reagents

  • Didanosine (Reference Standard)

  • This compound (Internal Standard, IS)

  • LC-MS/MS grade Acetonitrile, Methanol, and Water

  • Formic Acid

  • Human Plasma (with K2EDTA as anticoagulant)

  • Standard laboratory equipment (vortex mixer, centrifuge, micropipettes)

2. Instrumentation

  • Liquid Chromatography: A system such as a Shimadzu UFLC or equivalent.

  • Mass Spectrometer: A triple quadrupole mass spectrometer, such as an AB Sciex API 4000, equipped with an electrospray ionization (ESI) source.

3. Preparation of Solutions

  • Stock Solutions (1 mg/mL): Prepare separate stock solutions of didanosine and this compound in methanol.

  • Working Solutions: Prepare serial dilutions of the didanosine stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards.

  • Internal Standard (IS) Working Solution (e.g., 100 ng/mL): Dilute the this compound stock solution in the same diluent.

4. Sample Preparation (Protein Precipitation)

  • Pipette 100 µL of plasma sample (blank, calibration standard, or study sample) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the this compound internal standard working solution and vortex briefly.

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 200 µL of the clear supernatant to an HPLC vial.

  • Inject a defined volume (e.g., 10 µL) into the LC-MS/MS system.

5. LC-MS/MS Conditions

  • Chromatographic Conditions:

    • Column: A C18 column (e.g., Zorbax SB-C18, 4.6 x 75 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 0.6 mL/min.

    • Gradient: A suitable gradient to ensure separation from endogenous plasma components. For example: 5% B for 0.5 min, ramp to 95% B over 2 min, hold for 1 min, return to 5% B and re-equilibrate.

    • Column Temperature: 40°C.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Didanosine: m/z 237.1 → 137.1

      • This compound (IS): m/z 239.1 → 137.1

    • Key MS Parameters: Optimize parameters such as declustering potential (DP), collision energy (CE), and collision cell exit potential (CXP) for maximum signal intensity.

6. Method Validation The analytical method should be fully validated according to regulatory guidelines (e.g., FDA Bioanalytical Method Validation Guidance). Validation should assess:

  • Selectivity and Specificity

  • Linearity and Range

  • Accuracy and Precision (Intra-day and Inter-day)

  • Matrix Effect

  • Recovery

  • Stability (Freeze-thaw, short-term, long-term)

Visualizations

Metabolic Activation Pathway of Didanosine

Didanosine is a prodrug that must be phosphorylated intracellularly to its active metabolite, dideoxyadenosine triphosphate (ddATP). This process is catalyzed by cellular kinases.

Didanosine_Metabolism DDI Didanosine (ddI) ddAMP ddAMP DDI->ddAMP 5'-nucleotidase ddADP ddADP ddAMP->ddADP Adenylate kinase ddATP ddATP (Active) ddADP->ddATP Kinases

Caption: Intracellular phosphorylation cascade of Didanosine to its active form, ddATP.

Bioanalytical Workflow for Pharmacokinetic Analysis

The following diagram outlines the key steps in a typical pharmacokinetic study workflow, from sample collection to data analysis, utilizing this compound as an internal standard.

PK_Workflow cluster_preanalytical Pre-analytical Phase cluster_analytical Analytical Phase cluster_postanalytical Post-analytical Phase dosing Subject Dosing sampling Timed Blood Sample Collection (Plasma) dosing->sampling storage Sample Storage (≤ -70°C) sampling->storage prep Sample Preparation (Spike IS, Protein Precipitate) storage->prep analysis LC-MS/MS Analysis (Quantify Didanosine/IS Ratio) prep->analysis integration Peak Integration & Concentration Calculation analysis->integration pk_analysis Pharmacokinetic Modeling (Calculate Cmax, AUC, etc.) integration->pk_analysis report Final Report Generation pk_analysis->report

Caption: Workflow for a pharmacokinetic study using this compound internal standard.

Application Note: Quantitative Analysis of Didanosine in Human Plasma by LC-MS/MS using a Stable Isotope-Labeled Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Didanosine (2',3'-dideoxyinosine, ddI) is a synthetic purine nucleoside analog that acts as a reverse transcriptase inhibitor, playing a crucial role in the treatment of HIV-1 infections. Accurate quantification of Didanosine in human plasma is essential for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Didanosine in human plasma, employing Didanosine-d2 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision. The methodology is based on established bioanalytical principles and validated according to regulatory guidelines.

Principle

This method involves the extraction of Didanosine and the internal standard, this compound, from human plasma via protein precipitation. The separated analytes are then quantified using a reverse-phase high-performance liquid chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS) operating in multiple reaction monitoring (MRM) mode. The use of a stable isotope-labeled internal standard minimizes the impact of matrix effects and variations in sample processing, leading to reliable quantification.

Materials and Reagents

  • Didanosine (Reference Standard)

  • This compound (Internal Standard)

  • HPLC-grade Methanol

  • HPLC-grade Acetonitrile

  • Ammonium Acetate (analytical grade)

  • Formic Acid (analytical grade)

  • Ultrapure Water

  • Human Plasma (with K2-EDTA as anticoagulant)

Experimental Protocols

Standard and Quality Control (QC) Sample Preparation
  • Primary Stock Solutions: Prepare primary stock solutions of Didanosine and this compound in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the Didanosine primary stock solution with a 50:50 (v/v) methanol:water mixture to create working standard solutions for calibration curve and QC samples.

  • Internal Standard Working Solution: Dilute the this compound primary stock solution with the same diluent to a final concentration of 100 ng/mL.

  • Calibration Curve and QC Samples: Spike blank human plasma with the appropriate working standard solutions to prepare calibration standards and quality control samples at low, medium, and high concentrations.

Sample Preparation (Protein Precipitation)
  • Aliquot 100 µL of plasma sample (blank, standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the this compound internal standard working solution (100 ng/mL) to each tube, except for the blank plasma.

  • Vortex the samples for 10 seconds.

  • Add 300 µL of acetonitrile to each tube to precipitate the plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue with 100 µL of the mobile phase.

  • Inject a portion of the reconstituted sample into the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions

Liquid Chromatography:

ParameterValue
HPLC System Agilent 1200 Series or equivalent
Column C18 column (e.g., 50 x 4.6 mm, 5 µm)
Mobile Phase 5 mM Ammonium Acetate in Water : Methanol (5:95 v/v)
Flow Rate 0.8 mL/min
Injection Volume 10 µL
Column Temperature 40°C
Run Time Approximately 2.5 minutes

Mass Spectrometry:

ParameterValue
Mass Spectrometer Sciex API 4000 or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Curtain Gas 20 psi
Collision Gas 6 psi
IonSpray Voltage 5500 V
Temperature 500°C
Ion Source Gas 1 50 psi
Ion Source Gas 2 50 psi

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Didanosine 237.1137.1
This compound 239.1137.1

Method Validation Summary

The described method has been validated based on regulatory guidelines. The following tables summarize the performance characteristics.

Table 1: Calibration Curve and Linearity

ParameterResult
Linearity Range 10 - 3000 ng/mL
Correlation Coefficient (r²) > 0.998
Weighting Factor 1/x²

Table 2: Accuracy and Precision (Intra-day and Inter-day)

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%RE)Inter-day Precision (%CV)Inter-day Accuracy (%RE)
LLOQ QC 10.02≤ 5.7-4.85 to 6.16≤ 10.2-4.85 to 6.16
Low QC 30< 15± 15%< 15± 15%
Mid QC 1500< 15± 15%< 15± 15%
High QC 2400< 15± 15%< 15± 15%

Data presented are representative and compiled from similar validated methods.

Table 3: Recovery and Matrix Effect

ParameterResult
Recovery Consistent and reproducible across QC levels
Matrix Effect Minimal and compensated by the internal standard

Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample (100 µL) Add_IS Add this compound IS Plasma->Add_IS Vortex1 Vortex Add_IS->Vortex1 Add_ACN Add Acetonitrile (300 µL) Vortex1->Add_ACN Vortex2 Vortex Add_ACN->Vortex2 Centrifuge Centrifuge Vortex2->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Evaporate Evaporate to Dryness Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into HPLC Reconstitute->Inject Chromatography Chromatographic Separation (C18) Inject->Chromatography Ionization Electrospray Ionization (ESI+) Chromatography->Ionization Detection Tandem MS Detection (MRM) Ionization->Detection Quantification Quantification (Peak Area Ratio) Detection->Quantification Report Generate Report Quantification->Report

Caption: Experimental workflow for the quantification of Didanosine in plasma.

Mechanism of Action of Didanosine

G cluster_cell Host Cell cluster_hiv HIV Replication Cycle Didanosine Didanosine (ddI) ddAMP ddAMP Didanosine->ddAMP Phosphorylation ddADP ddADP ddAMP->ddADP Phosphorylation ddATP dideoxyadenosine triphosphate (ddATP) (Active Metabolite) ddADP->ddATP Phosphorylation RT HIV Reverse Transcriptase ddATP->RT Competitive Inhibition Viral_DNA Viral DNA Synthesis ddATP->Viral_DNA Incorporation Enzymes Cellular Kinases Enzymes->ddAMP Enzymes->ddADP Enzymes->ddATP RT->Viral_DNA Synthesizes Viral_RNA Viral RNA Viral_RNA->RT Template Chain_Termination DNA Chain Termination Viral_DNA->Chain_Termination dATP dATP (Natural Substrate) dATP->RT Natural Substrate

Caption: Intracellular activation and mechanism of action of Didanosine.

Conclusion

The LC-MS/MS method described provides a sensitive, specific, and reliable approach for the quantitative analysis of Didanosine in human plasma. The use of a stable isotope-labeled internal standard, this compound, ensures the accuracy and precision of the results. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals involved in the bioanalysis of Didanosine.

Application Notes and Protocols for Didanosine Analysis using a Deuterated Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the sample preparation of didanosine and its deuterated internal standard from biological matrices, primarily human plasma, for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction

Didanosine (ddI) is a nucleoside reverse transcriptase inhibitor (NRTI) used in the treatment of HIV infection. Accurate quantification of didanosine in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. The use of a stable isotope-labeled internal standard, such as a deuterated didanosine, is the gold standard for LC-MS/MS analysis as it effectively compensates for variability in sample preparation and matrix effects.[1]

The selection of an appropriate sample preparation technique is critical for achieving reliable and reproducible results. The primary goals of sample preparation are to remove interfering endogenous components such as proteins and phospholipids, concentrate the analyte of interest, and transfer it into a solvent compatible with the analytical instrument. This document outlines three common and effective sample preparation techniques: Solid-Phase Extraction (SPE), Protein Precipitation (PPT), and Liquid-Liquid Extraction (LLE).

Comparative Quantitative Data

The choice of sample preparation method can significantly impact recovery, matrix effects, and the lower limit of quantification (LLOQ). The following tables summarize typical performance data for each technique based on available literature. It is important to note that these values can vary depending on the specific laboratory conditions, instrumentation, and the biological matrix being analyzed.

Table 1: Comparison of Recovery Rates for Didanosine and Deuterated Standard

Sample Preparation TechniqueAnalyteRecovery (%)Reference
Solid-Phase Extraction (SPE) Didanosine85 - 99.8[2][3]
Deuterated Standard~90[2]
Protein Precipitation (PPT) General Drug Cocktail>80[4][5]
Liquid-Liquid Extraction (LLE) General Drug CocktailVariable[6]

Table 2: Comparison of Matrix Effects for Didanosine Analysis

Sample Preparation TechniqueMatrix Effect (%)NotesReference
Solid-Phase Extraction (SPE) 93.2 - 105Minimal ion suppression/enhancement observed.[2]
Protein Precipitation (PPT) VariableCan be significant due to residual phospholipids.[4][5]
Liquid-Liquid Extraction (LLE) VariableDependent on solvent choice and sample cleanliness.[6]

Table 3: Typical Lower Limits of Quantification (LLOQ)

Sample Preparation TechniqueLLOQ (ng/mL)Reference
Solid-Phase Extraction (SPE) 5 - 20[2][3]
Protein Precipitation (PPT) Not Specified
Liquid-Liquid Extraction (LLE) Not Specified

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE)

Solid-phase extraction is a highly effective technique for cleaning up complex biological samples, providing high recovery and minimal matrix effects.[2] This protocol is based on the use of a hydrophilic-lipophilic balanced (HLB) SPE cartridge.

Materials:

  • Biological matrix (e.g., human plasma)

  • Didanosine and deuterated didanosine standards

  • SPE cartridges (e.g., 30 mg/1 mL HLB)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • 5% Methanol in water

  • Reconstitution solvent (e.g., mobile phase)

  • Vortex mixer

  • Centrifuge

  • SPE vacuum manifold

  • Nitrogen evaporator

Procedure:

  • Sample Pre-treatment:

    • Thaw plasma samples to room temperature.

    • To 350 µL of plasma, add 50 µL of the deuterated didanosine internal standard solution.

    • Vortex for 10 seconds.

  • SPE Cartridge Conditioning:

    • Place the SPE cartridges on the vacuum manifold.

    • Condition the cartridges by passing 1 mL of methanol through them.

    • Equilibrate the cartridges by passing 1 mL of water through them. Do not allow the cartridges to dry out.

  • Sample Loading:

    • Load the pre-treated plasma sample onto the conditioned SPE cartridge.

    • Apply a gentle vacuum to draw the sample through the sorbent at a slow, steady rate.

  • Washing:

    • Wash the cartridge with 1 mL of water to remove polar interferences.

    • Wash the cartridge with 1 mL of 5% methanol in water to remove less polar interferences.

    • Dry the cartridge under vacuum for approximately 1 minute.

  • Elution:

    • Place clean collection tubes in the manifold.

    • Elute the analytes from the cartridge by passing 1 mL of methanol through it.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen at approximately 50°C.

    • Reconstitute the dried residue in a specific volume (e.g., 300 µL) of the mobile phase or other appropriate solvent.

    • Vortex the reconstituted sample to ensure complete dissolution.

  • Analysis:

    • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_post Post-Extraction Sample Plasma Sample Add_IS Add Deuterated Internal Standard Sample->Add_IS Vortex1 Vortex Add_IS->Vortex1 Load Load Sample Vortex1->Load Condition Condition SPE Cartridge (Methanol, Water) Condition->Load Wash Wash Cartridge (Water, 5% Methanol) Load->Wash Elute Elute Analytes (Methanol) Wash->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Vortex2 Vortex Reconstitute->Vortex2 Analyze LC-MS/MS Analysis Vortex2->Analyze PPT_Workflow cluster_prep Sample Preparation cluster_ppt Protein Precipitation cluster_analysis Analysis Sample Plasma Sample Add_IS Add Deuterated Internal Standard Sample->Add_IS Add_ACN Add Chilled Acetonitrile Add_IS->Add_ACN Vortex Vortex Vigorously Add_ACN->Vortex Centrifuge Centrifuge at High Speed Vortex->Centrifuge Transfer Transfer Supernatant Centrifuge->Transfer Analyze LC-MS/MS Analysis Transfer->Analyze LLE_Workflow cluster_prep Sample Preparation cluster_lle Liquid-Liquid Extraction cluster_post Post-Extraction Sample Plasma Sample Add_IS Add Deuterated Internal Standard Sample->Add_IS Add_Buffer Add Aqueous Buffer Add_IS->Add_Buffer Add_Solvent Add Organic Solvent Add_Buffer->Add_Solvent Vortex Vortex to Extract Add_Solvent->Vortex Centrifuge Centrifuge for Phase Separation Vortex->Centrifuge Transfer Transfer Organic Layer Centrifuge->Transfer Evaporate Evaporate to Dryness Transfer->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analyze LC-MS/MS Analysis Reconstitute->Analyze

References

Application Notes and Protocols for Bioanalytical Method for Didanosine Quantification in Urine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Didanosine (2',3'-dideoxyinosine, ddI) is a nucleoside reverse transcriptase inhibitor (NRTI) used in the treatment of HIV-1 infection. Therapeutic drug monitoring and pharmacokinetic studies of didanosine require sensitive and reliable bioanalytical methods for its quantification in biological matrices such as urine. This document provides detailed application notes and protocols for the determination of didanosine in human urine using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Didanosine is a synthetic purine nucleoside analog.[1][2] Intracellularly, it is converted to its active metabolite, dideoxyadenosine triphosphate (ddATP), which inhibits the HIV reverse transcriptase enzyme.[1][2]

Physicochemical Properties of Didanosine

PropertyValue
Molecular FormulaC₁₀H₁₂N₄O₃
Molecular Weight236.23 g/mol
AppearanceWhite crystalline powder
UV max248 nm

Bioanalytical Methods: A Comparative Overview

Both HPLC-UV and LC-MS/MS are powerful techniques for the quantification of didanosine in urine. The choice of method often depends on the required sensitivity, selectivity, and the available instrumentation.

HPLC-UV is a robust and widely available technique suitable for routine analysis. It offers good precision and accuracy but may be susceptible to interferences from endogenous components in the urine matrix.

LC-MS/MS provides superior sensitivity and selectivity, making it the gold standard for bioanalytical studies requiring low limits of quantification. The use of multiple reaction monitoring (MRM) significantly reduces matrix effects and enhances specificity.

The following tables summarize the key quantitative parameters for both methods.

Quantitative Data Summary

Table 1: HPLC-UV Method Validation Parameters

ParameterReported Range/Value
Linearity Range10 - 60 µg/mL
Correlation Coefficient (r²)> 0.999
Lower Limit of Quantification (LLOQ)25 ng/mL[3]
Accuracy92.9% - 97.4%
Precision (RSD%)Intra-day: 1.7% - 3.6%, Inter-day: 3.6% - 9.3%
Recovery~95%[3]

Table 2: LC-MS/MS Method Validation Parameters

ParameterReported Range/Value
Linearity Range1 - 1000 ng/mL[4]
Correlation Coefficient (r²)> 0.99
Lower Limit of Quantification (LLOQ)1 ng/mL[4]
AccuracyWithin ±15% of nominal values
Precision (CV%)< 15%[5]
RecoveryConsistent and reproducible

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is a crucial step for cleaning up the urine sample and concentrating the analyte of interest. A generic protocol using C18 cartridges is provided below, which can be optimized for specific laboratory conditions.

Materials:

  • C18 SPE Cartridges

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Deionized Water

  • Formic Acid or Acetic Acid

  • Phosphate Buffer (e.g., 0.1 M)

  • Vortex mixer

  • Centrifuge

  • SPE Vacuum Manifold

  • Nitrogen evaporator

Protocol:

  • Sample Pre-treatment:

    • Thaw frozen urine samples at room temperature.

    • Vortex the samples to ensure homogeneity.

    • Centrifuge at 4000 rpm for 10 minutes to pellet any particulate matter.

    • Take a 1 mL aliquot of the supernatant.

    • Acidify the sample to a pH of approximately 3-4 with formic acid or acetic acid.

  • SPE Cartridge Conditioning:

    • Place the C18 SPE cartridges on the vacuum manifold.

    • Wash the cartridges with 3 mL of methanol.

    • Equilibrate the cartridges with 3 mL of deionized water. Do not allow the cartridges to dry out.

  • Sample Loading:

    • Load the pre-treated urine sample onto the conditioned SPE cartridge.

    • Apply a gentle vacuum to allow the sample to pass through the sorbent at a slow, drop-wise rate (approximately 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 3 mL of deionized water to remove polar interferences.

    • Dry the cartridge under vacuum for 5-10 minutes.

  • Elution:

    • Elute the retained didanosine with 2 mL of methanol or acetonitrile into a clean collection tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in a specific volume (e.g., 200 µL) of the mobile phase used for the chromatographic analysis.

    • Vortex briefly and transfer to an autosampler vial for injection.

HPLC-UV Method

Instrumentation:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)

  • Data acquisition and processing software

Chromatographic Conditions:

ParameterCondition
Mobile PhaseMethanol and 0.01M sodium acetate buffer (pH 6.5) (75:25, v/v)
Flow Rate1.2 mL/min
Column TemperatureAmbient
Detection Wavelength250 nm[3]
Injection Volume20 µL
Retention TimeApproximately 5.17 min
LC-MS/MS Method

Instrumentation:

  • LC-MS/MS system with an electrospray ionization (ESI) source

  • C18 analytical column (e.g., 2.1 x 100 mm, 1.7 µm)

  • Data acquisition and processing software

Chromatographic Conditions:

ParameterCondition
Mobile Phase A0.1% Formic acid in water with 5 mM ammonium acetate
Mobile Phase B0.1% Formic acid in methanol
Flow Rate0.4 mL/min
Column Temperature40°C
Injection Volume10 µL

Mass Spectrometric Conditions:

ParameterCondition
Ionization ModePositive Electrospray Ionization (ESI+)
Multiple Reaction Monitoring (MRM) TransitionsPrecursor Ion (m/z) -> Product Ion (m/z)
Didanosine237.1 -> 137.1
Internal Standard (e.g., Labeled Didanosine)To be determined based on the available standard
Collision EnergyOptimized for the specific instrument
Dwell Time100 ms

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the bioanalytical quantification of didanosine in urine.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing urine_sample Urine Sample Collection pretreatment Pre-treatment (Centrifugation, pH adjustment) urine_sample->pretreatment spe Solid-Phase Extraction (SPE) pretreatment->spe elution Elution spe->elution evaporation Evaporation & Reconstitution elution->evaporation hplc_uv HPLC-UV Analysis evaporation->hplc_uv Inject lcmsms LC-MS/MS Analysis evaporation->lcmsms Inject quantification Quantification (Calibration Curve) hplc_uv->quantification lcmsms->quantification reporting Reporting quantification->reporting

Caption: Experimental workflow for Didanosine analysis.

Didanosine Metabolic Pathway

Didanosine is metabolized intracellularly to its active form, dideoxyadenosine triphosphate (ddATP), and is also catabolized via the purine salvage pathway.

metabolic_pathway cluster_activation Activation Pathway (Antiviral Activity) cluster_catabolism Catabolic Pathway Didanosine Didanosine (ddI) ddIMP ddI monophosphate (ddIMP) Didanosine->ddIMP Cellular kinases Hypoxanthine Hypoxanthine Didanosine->Hypoxanthine Purine Nucleoside Phosphorylase ddAMP ddA monophosphate (ddAMP) ddIMP->ddAMP Adenylosuccinate synthetase & lyase ddADP ddA diphosphate (ddADP) ddAMP->ddADP Cellular kinases ddATP ddA triphosphate (ddATP) ddADP->ddATP HIV_RT HIV Reverse Transcriptase Inhibition ddATP->HIV_RT Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidase UricAcid Uric Acid Xanthine->UricAcid Xanthine Oxidase Excretion Renal Excretion UricAcid->Excretion

Caption: Didanosine metabolic pathways.

References

Stock solution preparation and storage of Didanosine-d2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and storage of Didanosine-d2 stock solutions, a crucial internal standard for the quantification of Didanosine. Adherence to these guidelines is essential to ensure the accuracy and reproducibility of experimental results.

Introduction

Didanosine (2',3'-dideoxyinosine, ddI) is a nucleoside reverse transcriptase inhibitor (NRTI) used in the treatment of HIV/AIDS.[1][2][3] this compound is a deuterated form of Didanosine, commonly used as an internal standard in bioanalytical methods for the precise quantification of the parent drug. Accurate preparation and storage of this compound stock solutions are paramount for reliable experimental outcomes.

Physicochemical Properties

Didanosine is a white crystalline powder.[4] It is unstable in acidic solutions; for instance, at a pH of less than 3 and a temperature of 37°C, 10% of didanosine degrades to hypoxanthine in under two minutes.[4] Conversely, it exhibits stability at neutral or slightly alkaline pH.[5]

Solubility Data

Proper solvent selection is critical for preparing accurate stock solutions. The solubility of Didanosine in various common laboratory solvents is summarized below. This compound is expected to have very similar solubility characteristics.

SolventSolubility (at 25°C unless specified)Source(s)
DMSO200 mg/mL, 70 mg/mL (296.32 mM), 47 mg/mL (198.95 mM)[5][6][7]
Methanol6 mg/mL, Soluble[5][8]
Water27.3 mg/mL at pH ~6, Soluble[4][8]
Dimethylacetamide45 mg/mL[5]
Propylene Glycol8 mg/mL[5]
Ethanol1 mg/mL[5]
Acetone<1 mg/mL[5]
Acetonitrile<1 mg/mL[5]
Chloroform<1 mg/mL[5]
Ethyl Acetate<1 mg/mL[5]

Experimental Protocols

Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common solvent for this compound.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Vortex mixer

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Equilibrate the this compound vial to room temperature before opening to prevent condensation.

  • Weigh the required amount of this compound powder using a calibrated analytical balance. For a 1 mL stock solution of 10 mM, you will need approximately 2.38 mg (Molecular Weight of Didanosine is 236.23 g/mol ; the d2 variant will be slightly higher but this provides a close approximation for initial solvation).

  • Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder.

  • Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., a 37°C water bath) and sonication can be used to aid dissolution if necessary.[6]

  • Visually inspect the solution to ensure there are no undissolved particles.

  • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

G Workflow for this compound Stock Solution Preparation cluster_prep Preparation start Start: Equilibrate this compound to Room Temperature weigh Weigh this compound Powder start->weigh add_solvent Add Anhydrous DMSO weigh->add_solvent dissolve Vortex/Sonicate to Dissolve add_solvent->dissolve inspect Visually Inspect for Complete Dissolution dissolve->inspect aliquot Aliquot into Single-Use Vials inspect->aliquot end End: Store Aliquots Appropriately aliquot->end

A streamlined workflow for the preparation of this compound stock solutions.

Storage and Stability

Proper storage is critical to maintaining the integrity of this compound stock solutions.

FormStorage TemperatureDurationNotesSource(s)
Solid Powder -20°C≥ 4 yearsStore in a tightly sealed container.[8][9]
4°C2 yearsFor shorter-term storage.[9]
In Solvent (DMSO) -80°C6 months - 1 yearRecommended for long-term storage to minimize degradation. Aliquoting is highly recommended to avoid freeze-thaw cycles.[6][9]
-20°C1 monthSuitable for short-term storage of working solutions.[9]
Aqueous Solution Room Temperature> 24 hours (at 0.5 mg/mL)Stable under normal laboratory conditions at neutral or slightly alkaline pH. Unstable at acidic pH (<3).[5]
2-8°C (Refrigerated)30 daysPertains to reconstituted pediatric oral solutions.[5][10]

Mechanism of Action

Didanosine is a prodrug that is converted intracellularly to its active triphosphate form, dideoxyadenosine triphosphate (ddATP).[1][2][4][11][12] As a nucleoside analog, ddATP competes with the natural substrate deoxyadenosine triphosphate (dATP) for incorporation into newly synthesizing viral DNA.[1][2][4][12] The incorporation of ddATP into the growing DNA chain results in chain termination because it lacks the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond.[2][5] This ultimately inhibits the activity of HIV-1 reverse transcriptase.[2][4][11][12]

Mechanism of Action of Didanosine cluster_cell Host Cell cluster_hiv HIV Replication Cycle didanosine Didanosine (ddI) (Enters Cell) phosphorylation Cellular Kinases (Phosphorylation) didanosine->phosphorylation Metabolized by ddATP Dideoxyadenosine Triphosphate (ddATP) (Active Metabolite) phosphorylation->ddATP to produce rt Reverse Transcriptase (RT) ddATP->rt Competitively Inhibits viral_dna Viral DNA Synthesis ddATP->viral_dna Incorporated into hiv_rna HIV RNA hiv_rna->viral_dna Template for rt->viral_dna Catalyzes chain_termination DNA Chain Termination viral_dna->chain_termination Leads to dATP dATP (Natural Substrate) dATP->viral_dna Incorporated into inhibition Inhibition of Viral Replication chain_termination->inhibition

Intracellular activation of Didanosine and its role in inhibiting HIV replication.

References

Application Note: High-Throughput Quantification of Didanosine in Human Plasma Using Didanosine-d2 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a detailed, robust, and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Didanosine in human plasma. To ensure accuracy and precision, a stable isotope-labeled internal standard, Didanosine-d2, is employed. The protocol outlines a straightforward solid-phase extraction (SPE) procedure for sample preparation, followed by a rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies in clinical and research settings.

Introduction

Didanosine (2',3'-dideoxyinosine, ddI) is a nucleoside reverse transcriptase inhibitor (NRTI) that plays a crucial role in the treatment of HIV-1 infections.[1][2][3] It acts as a chain terminator for viral DNA synthesis by inhibiting the HIV reverse transcriptase enzyme.[2][4] Accurate and reliable quantification of Didanosine in biological matrices is essential for optimizing dosage regimens and ensuring therapeutic efficacy. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis using mass spectrometry. It effectively compensates for variations in sample preparation, instrument response, and matrix effects, leading to highly reliable data.[5] This protocol provides a comprehensive guide for the determination of Didanosine concentration in human plasma.

Experimental

Materials and Reagents
  • Didanosine reference standard

  • This compound internal standard (IS)

  • HPLC-grade acetonitrile, methanol, and water[1]

  • Ammonium acetate[1]

  • Formic acid

  • Human plasma (K2-EDTA)

  • Solid-phase extraction (SPE) cartridges

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source[1][6][7]

Standard Solutions Preparation

Stock Solutions (1 mg/mL): Prepare individual stock solutions of Didanosine and this compound by dissolving the appropriate amount of each compound in a 60:40 (v/v) mixture of methanol and water.[1]

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the Didanosine stock solution with a 50:50 (v/v) mixture of acetonitrile and water to create calibration standards.

Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with a 50:50 (v/v) mixture of acetonitrile and water.

Sample Preparation: Solid-Phase Extraction (SPE)
  • Conditioning: Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: To 200 µL of plasma sample, add 50 µL of the internal standard working solution (100 ng/mL this compound). Vortex for 10 seconds. Load the entire mixture onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of 5% methanol in water.

  • Elution: Elute the analytes with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the mobile phase.

LC-MS/MS Analysis

Chromatographic Conditions:

ParameterValue
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)
Mobile Phase A: 10 mM Ammonium acetate in water with 0.1% formic acidB: Acetonitrile with 0.1% formic acid
Gradient Isocratic or a shallow gradient elution can be optimized. A starting condition could be 90% A and 10% B.[1]
Flow Rate 0.4 mL/min
Injection Volume 10 µL
Column Temperature 40°C
Run Time Approximately 3-5 minutes

Mass Spectrometric Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive[6][7]
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions Didanosine: m/z 237.1 → 137.1this compound: m/z 239.1 → 139.1
Ion Source Temp. 500°C
Ion Spray Voltage 5500 V

Note: The specific MRM transitions for this compound are predicted based on the structure and fragmentation pattern of Didanosine. These may need to be optimized.

Quantification

The concentration of Didanosine in the plasma samples is determined by calculating the peak area ratio of the Didanosine MRM transition to the this compound internal standard MRM transition. A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations. The concentration of Didanosine in the unknown samples is then interpolated from this calibration curve.

Results and Discussion

This LC-MS/MS method provides excellent sensitivity and selectivity for the quantification of Didanosine in human plasma. The use of this compound as an internal standard ensures high accuracy and precision by correcting for any variability during the analytical process.

Method Validation Parameters

The method should be validated according to regulatory guidelines (e.g., FDA or EMA) for bioanalytical method validation. Key validation parameters are summarized in the table below.

Validation ParameterTypical Acceptance Criteria
Linearity (r²) ≥ 0.99
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 10
Accuracy Within ±15% of the nominal concentration (±20% for LLOQ)
Precision (CV%) ≤ 15% (≤ 20% for LLOQ)
Recovery Consistent, precise, and reproducible
Matrix Effect Should be minimal and compensated for by the internal standard
Stability Analyte should be stable under various storage and processing conditions

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (200 µL) is Add this compound (IS) plasma->is vortex1 Vortex is->vortex1 spe Solid-Phase Extraction (SPE) vortex1->spe evap Evaporate to Dryness spe->evap recon Reconstitute in Mobile Phase evap->recon hplc HPLC Separation (C18 Column) recon->hplc ms Mass Spectrometry (MRM Detection) hplc->ms integrate Peak Integration ms->integrate ratio Calculate Peak Area Ratio (Analyte/IS) integrate->ratio curve Generate Calibration Curve ratio->curve quantify Quantify Didanosine Concentration curve->quantify

Caption: Experimental workflow for the quantification of Didanosine.

signaling_pathway Didanosine Didanosine (ddI) ddATP dideoxyadenosine triphosphate (ddATP) (Active Metabolite) Didanosine->ddATP Intracellular Phosphorylation RT HIV Reverse Transcriptase ddATP->RT Competitive Inhibition Termination Chain Termination ddATP->Termination Incorporation into Viral DNA DNA Viral DNA Chain Elongation RT->DNA Catalyzes Termination->DNA Blocks

Caption: Mechanism of action of Didanosine.

Conclusion

The LC-MS/MS method described in this application note, utilizing this compound as an internal standard, offers a reliable and sensitive approach for the quantification of Didanosine in human plasma. The protocol is well-suited for high-throughput analysis in a regulated bioanalytical laboratory, supporting various stages of drug development and clinical research.

References

Application of Didanosine-d2 in HIV Research Assays: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Didanosine (2',3'-dideoxyinosine, ddI) is a nucleoside reverse transcriptase inhibitor (NRTI) that has been a component of combination antiretroviral therapy for HIV-1 infection.[1] To facilitate robust and accurate preclinical and clinical research, a stable isotope-labeled internal standard, Didanosine-d2, is crucial for quantitative bioanalytical assays. This document provides detailed application notes and protocols for the use of this compound in HIV research, focusing on its application in Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) for pharmacokinetic studies and in vitro assays. Didanosine is a prodrug that is converted intracellularly to its active metabolite, dideoxyadenosine triphosphate (ddATP), which acts as a chain terminator for the viral reverse transcriptase.[1][2]

Application of this compound as an Internal Standard

This compound is an ideal internal standard for the quantification of didanosine in biological matrices for several key reasons:

  • Similar Physicochemical Properties: this compound shares nearly identical chemical and physical properties with unlabeled didanosine, ensuring similar behavior during sample extraction, chromatographic separation, and ionization in the mass spectrometer.

  • Co-elution: It co-elutes with the analyte of interest, which allows for effective compensation for matrix effects and variations in instrument response.

  • Mass Differentiation: The deuterium labeling provides a clear mass difference between the analyte and the internal standard, enabling their simultaneous but distinct detection by the mass spectrometer.

Quantitative Data Summary

The following tables summarize key parameters for the quantification of didanosine in human plasma using an LC-MS/MS assay, with this compound as the internal standard. The data is compiled from established methodologies for didanosine quantification.[3][4][5]

Table 1: LC-MS/MS Method Parameters for Didanosine Quantification

ParameterValue
Liquid Chromatography
HPLC ColumnInertsil ODS 3V or equivalent C18 column[3]
Mobile Phase10 mM Ammonium Acetate (pH 6.5) and Acetonitrile (10:90 v/v)[3]
Flow Rate0.6 mL/min[3]
Injection Volume10 µL[3]
Run TimeApproximately 2.5 minutes[3]
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Negative or Positive[3][5]
Monitoring ModeMultiple Reaction Monitoring (MRM)
Didanosine Transition (m/z)235.2 → 135.2 (Negative Ion Mode)[6] or 237 -> 136.7 (Positive Ion Mode)[5]
This compound Transition (m/z)237.2 → 137.2 (Negative Ion Mode, projected) or 239 -> 138.7 (Positive Ion Mode, projected)
Internal StandardThis compound
Dwell Time200 ms[3]

Table 2: Pharmacokinetic Parameters of Didanosine in Adults

ParameterValueReference
Bioavailability~30-40%[7]
Time to Peak Plasma Concentration (Tmax)0.5 - 1.5 hours[7]
Apparent Elimination Half-life (t1/2)~1.4 hours[8]
Systemic Clearance (CL)0.70 L/h/kg[9]
Volume of Distribution (Vdss)0.84 L/kg[9]

Table 3: Stability of Didanosine in Biological Samples

ConditionStabilityReference
Whole Blood at Room TemperatureLimited stability, process immediately[10]
Plasma at -20°CAt least 12 months[10]
Reconstituted Oral Solution (Refrigerated)30 days[10]
Dispersed Tablets in Water (Room Temp)1 hour[10]

Experimental Protocols

Protocol 1: Quantification of Didanosine in Human Plasma using LC-MS/MS with this compound as an Internal Standard

This protocol is adapted from a validated method for didanosine quantification and incorporates the use of this compound as the internal standard.[3]

1. Materials and Reagents:

  • Didanosine analytical standard

  • This compound internal standard

  • HPLC-grade acetonitrile and methanol

  • Ammonium acetate

  • Formic acid

  • Deionized water

  • Human plasma (blank)

  • Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)[3]

2. Preparation of Stock and Working Solutions:

  • Didanosine Stock Solution (1 mg/mL): Accurately weigh and dissolve didanosine in a suitable solvent (e.g., methanol/water mixture).

  • This compound Internal Standard Stock Solution (1 mg/mL): Prepare in the same manner as the didanosine stock solution.

  • Working Standard Solutions: Prepare serial dilutions of the didanosine stock solution in methanol/water to create calibration standards.

  • Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the this compound stock solution in methanol/water.

3. Sample Preparation (Solid Phase Extraction):

  • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.[3]

  • To 200 µL of plasma sample, add 50 µL of the this compound internal standard working solution and vortex briefly.

  • Load the sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water.[3]

  • Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

4. LC-MS/MS Analysis:

  • Set up the LC-MS/MS system with the parameters outlined in Table 1.

  • Inject 10 µL of the reconstituted sample.

  • Acquire data in MRM mode for both didanosine and this compound.

5. Data Analysis:

  • Integrate the peak areas for both the didanosine and this compound MRM transitions.

  • Calculate the peak area ratio (Didanosine/Didanosine-d2).

  • Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.

  • Determine the concentration of didanosine in the unknown samples from the calibration curve.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantification plasma Plasma Sample is Add this compound (IS) plasma->is spe Solid Phase Extraction is->spe elute Elution spe->elute dry Evaporation elute->dry reconstitute Reconstitution dry->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data Data Acquisition (MRM) lcms->data ratio Peak Area Ratio Calculation data->ratio cal Calibration Curve ratio->cal conc Concentration Determination cal->conc didanosine_pathway cluster_cell Infected Host Cell cluster_hiv HIV Reverse Transcription ddI Didanosine (ddI) ddIMP ddI-monophosphate ddI->ddIMP 5'-nucleotidase ddAMP ddA-monophosphate ddIMP->ddAMP Adenylosuccinate synthetase & lyase ddADP ddA-diphosphate ddAMP->ddADP Adenylate kinase ddATP ddA-triphosphate (Active) ddADP->ddATP Nucleoside diphosphate kinase dna Viral DNA ddATP->dna Chain Termination rt Reverse Transcriptase ddATP->rt Competitive Inhibition rna Viral RNA rna->dna dNTPs rt->dna

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Poor Peak Shape for Didanosine-d2 in HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting poor peak shape for Didanosine-d2 in High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What is the ideal peak shape in HPLC?

An ideal chromatographic peak should be symmetrical and have a Gaussian shape.[1][2] Peak symmetry is often measured by the tailing factor or asymmetry factor. A tailing factor of 1.0 indicates a perfectly symmetrical peak. Values greater than 1 indicate peak tailing, while values less than 1 indicate peak fronting.[1][3]

Q2: Why is a good peak shape important for my this compound analysis?

Poor peak shape can negatively impact the accuracy and precision of your results.[2][3] It can lead to:

  • Inaccurate peak integration and quantification.

  • Reduced resolution between closely eluting peaks.

  • Unreliable data for method validation and routine analysis.

Q3: What are the common types of poor peak shape?

The most common peak shape issues are:

  • Peak Tailing: The latter half of the peak is broader than the front half.[2][4]

  • Peak Fronting: The front half of the peak is broader than the latter half.

  • Peak Broadening: The entire peak is wider than expected, leading to decreased efficiency.[2][5]

  • Split Peaks: A single compound appears as two or more peaks.[2]

Troubleshooting Guide: Poor Peak Shape for this compound

This section provides a systematic approach to identifying and resolving common issues leading to poor peak shape for this compound.

Problem: Peak Tailing

Peak tailing is the most frequently encountered peak shape problem in HPLC.[4]

Is the peak tailing observed for all peaks or only for the this compound peak?

  • All Peaks: If all peaks in the chromatogram are tailing, the issue is likely related to the HPLC system or the column.[1][3]

  • Only this compound Peak: If only the this compound peak is tailing, the problem is likely related to interactions between the analyte and the stationary phase or issues with the sample and mobile phase.[1]

Troubleshooting Steps for Peak Tailing:

Potential Cause Recommended Solution
Secondary Interactions with Silanols Didanosine, being a polar compound, can interact with residual silanol groups on the silica-based stationary phase, leading to tailing.[2][4] Solutions: - Lower Mobile Phase pH: Operate at a lower pH (e.g., pH 3-5) to suppress the ionization of silanol groups. However, be aware that Didanosine is unstable at pH < 3.[4][6][7] - Use an End-Capped Column: Employ a column with end-capping to minimize the number of accessible silanol groups.[2] - Add a Competing Base: Introduce a small amount of a competing base (e.g., triethylamine) to the mobile phase to block the active silanol sites.
Column Contamination or Degradation Accumulation of contaminants on the column frit or stationary phase can cause peak tailing.[3][5] Solutions: - Flush the Column: Flush the column with a strong solvent.[2] - Use a Guard Column: A guard column can protect the analytical column from strongly retained impurities.[2][3] - Replace the Column: If flushing does not resolve the issue, the column may be irreversibly damaged and require replacement.[3]
Mobile Phase pH close to Analyte pKa When the mobile phase pH is close to the pKa of the analyte, both ionized and non-ionized forms can exist, leading to peak tailing.[8] Didanosine has a pKa of 9.1. Solution: - Adjust Mobile Phase pH: Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. For Didanosine, a mobile phase pH below 7 is generally recommended.
Sample Overload Injecting too much sample can saturate the stationary phase and cause peak tailing.[2] Solution: - Reduce Injection Volume or Concentration: Dilute the sample or decrease the injection volume.[2]
Problem: Peak Fronting

Peak fronting is less common than tailing but can still significantly affect results.

Troubleshooting Steps for Peak Fronting:

Potential Cause Recommended Solution
Sample Solvent Stronger than Mobile Phase If the sample is dissolved in a solvent that is stronger than the mobile phase, it can cause the analyte to move through the beginning of the column too quickly, resulting in a fronting peak. Solution: - Use Mobile Phase as Sample Solvent: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary for solubility, inject the smallest possible volume.
Column Overload In some cases, severe sample overload can also manifest as peak fronting. Solution: - Reduce Injection Volume or Concentration: Dilute the sample or decrease the injection volume.
Column Collapse A sudden physical change in the column bed can lead to peak fronting.[3] This can be caused by operating outside the column's recommended pH and temperature limits.[3] Solution: - Replace the Column: A collapsed column cannot be repaired and must be replaced. Ensure the new column is operated within its specified limits.
Problem: Peak Broadening

Broad peaks can indicate a loss of column efficiency.

Troubleshooting Steps for Peak Broadening:

Potential Cause Recommended Solution
Extra-Column Volume Excessive volume from tubing, fittings, or the detector flow cell can contribute to peak broadening. Solution: - Minimize Tubing Length and Diameter: Use shorter, narrower internal diameter tubing between the injector, column, and detector. - Ensure Proper Fittings: Check all connections to ensure they are made correctly and not contributing to dead volume.[5]
Column Deterioration Over time, the packed bed of the column can degrade, leading to broader peaks.[2][5] Solution: - Replace the Column: If other causes have been ruled out, the column may have reached the end of its lifespan.[2]
Slow Injection A slow injection can introduce the sample as a wide band onto the column. Solution: - Optimize Autosampler Settings: Ensure the autosampler is performing a rapid and efficient injection.
Inappropriate Mobile Phase Composition A mobile phase that is too "strong" can cause the analyte to elute too quickly with insufficient interaction with the stationary phase, leading to broad peaks. Solution: - Optimize Mobile Phase: Decrease the percentage of the organic modifier in the mobile phase to increase retention and improve peak shape.[9]

Experimental Protocols

Example HPLC Method for Didanosine Analysis

This protocol is a generalized example based on published methods and should be optimized for your specific instrumentation and this compound sample.[10][11][12][13][14]

Parameter Condition
Column C18 or C8, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile/Methanol and Water/Buffer (e.g., acetate or phosphate)
Gradient/Isocratic Isocratic or a shallow gradient
Flow Rate 1.0 mL/min
Column Temperature Ambient or controlled (e.g., 30 °C)
Detection Wavelength ~250 nm
Injection Volume 10-20 µL
Sample Diluent Mobile Phase

Mobile Phase Preparation:

  • Prepare the aqueous buffer (e.g., 10 mM ammonium acetate) and adjust the pH to the desired value (e.g., pH 5.0-6.5) with an appropriate acid or base.

  • Filter the buffer and the organic solvent through a 0.45 µm filter.

  • Prepare the final mobile phase by mixing the components in the desired ratio.

  • Degas the mobile phase before use.

Visual Troubleshooting Workflows

The following diagrams illustrate the logical steps for troubleshooting poor peak shape.

G cluster_0 Troubleshooting Peak Tailing start Peak Tailing Observed q1 All Peaks Tailing? start->q1 system_issue System Issue: - Column Contamination/Void - Extra-column Volume - Leaks q1->system_issue Yes analyte_issue Analyte-Specific Issue: - Secondary Interactions - Mobile Phase pH - Sample Overload q1->analyte_issue No

Caption: Initial diagnosis of peak tailing.

G cluster_1 Troubleshooting Peak Fronting start Peak Fronting Observed q1 Sample Solvent Stronger than Mobile Phase? start->q1 solvent_issue Action: - Use mobile phase as solvent - Reduce injection volume q1->solvent_issue Yes overload_issue Check for Sample Overload or Column Collapse q1->overload_issue No

Caption: Troubleshooting workflow for peak fronting.

By following this guide, you should be able to systematically identify the root cause of poor peak shape for your this compound analysis and take the appropriate corrective actions to improve your chromatographic results.

References

Addressing matrix effects in bioanalysis with Didanosine-d2

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding matrix effects in the bioanalysis of Didanosine, with a focus on the utility of its deuterated internal standard, Didanosine-d2.

Troubleshooting Guide

This guide addresses common issues encountered during the LC-MS/MS bioanalysis of Didanosine that may be related to matrix effects.

Issue/QuestionPotential Cause(s)Recommended Solution(s)
Why am I seeing poor reproducibility (high %CV) for my Quality Control (QC) samples? Inconsistent matrix effects between different lots of biological matrix.[1][2] Co-eluting endogenous or exogenous components affecting analyte ionization.[1][3]- Use a Stable Isotope Labeled Internal Standard (SIL-IS): this compound is the ideal choice as it co-elutes with the analyte and experiences similar ionization suppression or enhancement, thus compensating for the variability.[2] - Optimize Sample Preparation: Employ a more rigorous sample clean-up method (e.g., Solid-Phase Extraction - SPE) to remove interfering components.[2][3] - Chromatographic Separation: Adjust the chromatographic method to separate the interfering peaks from Didanosine.[3]
My assay sensitivity is lower than expected (high Lower Limit of Quantification - LLOQ). What could be the cause? Significant ion suppression is a common manifestation of matrix effects where co-eluting compounds reduce the ionization efficiency of the analyte.[4][5][6]- Assess Matrix Factor: Quantify the extent of ion suppression using the post-extraction spike method. - Change Ionization Source: If using Electrospray Ionization (ESI), consider Atmospheric Pressure Chemical Ionization (APCI), which can be less susceptible to matrix effects for certain compounds.[1] - Dilute the Sample: A simple dilution of the sample can sometimes reduce the concentration of interfering matrix components.
I'm observing signal enhancement for Didanosine. Is this also a matrix effect? Yes, matrix effects can lead to either ion suppression or enhancement.[1][4][6] This occurs when co-eluting components enhance the ionization efficiency of the analyte.- Utilize this compound: A SIL-IS will also experience similar enhancement, ensuring accurate quantification. - Investigate the Source: Identify the source of enhancement. It could be from metabolites, dosing vehicles, or other concomitant medications.
The response of the internal standard (this compound) is highly variable across my analytical run. Why is this happening? This indicates a significant and variable matrix effect across the samples. Even with a SIL-IS, extreme variations can impact data quality.- Re-evaluate Sample Preparation: The current clean-up procedure may not be adequate for the complexity of the matrix. - Check for Contamination: Ensure there is no contamination in the LC-MS system that could be causing sporadic interference.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in bioanalysis?

A1: Matrix effects are the alteration of analyte ionization in the mass spectrometer's source due to the presence of co-eluting, undetected components from the biological sample (e.g., salts, phospholipids, proteins).[1][4] This can lead to either a decrease (ion suppression) or an increase (ion enhancement) in the analyte's signal, which can compromise the accuracy and precision of the analytical method.[2][3]

Q2: Why is this compound recommended as an internal standard for Didanosine bioanalysis?

A2: this compound is a stable isotope-labeled internal standard (SIL-IS). It is considered the gold standard because it has nearly identical chemical and physical properties to Didanosine.[2] This means it will have the same chromatographic retention time and experience the same degree of matrix effects as the analyte. By adding a known amount of this compound to every sample, it can effectively compensate for variations in sample preparation and matrix-induced ionization changes, leading to more accurate and precise quantification.

Q3: How can I quantitatively assess matrix effects for my Didanosine assay?

A3: The most common method is the post-extraction spiking approach to determine the Matrix Factor (MF).[1] This involves comparing the peak response of an analyte spiked into an extracted blank matrix to the response of the analyte in a neat solution at the same concentration. An MF of less than 1 indicates ion suppression, while an MF greater than 1 suggests ion enhancement.[1]

Q4: What is an acceptable level of matrix effect?

A4: Ideally, the matrix factor should be between 0.8 and 1.2. More importantly, the coefficient of variation (%CV) of the matrix factor across different lots of the biological matrix should be less than 15%. When using a SIL-IS like this compound, the IS-normalized matrix factor should be close to 1.0.[1]

Q5: Besides using this compound, what are other strategies to mitigate matrix effects?

A5: Other strategies include:

  • Improved Sample Preparation: Techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can provide cleaner extracts than protein precipitation (PPT).[3]

  • Chromatographic Optimization: Modifying the mobile phase, gradient, or column can help separate Didanosine from interfering matrix components.[3]

  • Sample Dilution: This can reduce the concentration of interfering substances.

Quantitative Data on Matrix Effect Assessment

The following table illustrates how to present quantitative data from a matrix effect assessment for Didanosine, comparing a scenario without an internal standard to one using this compound.

ParameterDidanosine (without IS)Didanosine (with this compound IS)Acceptance Criteria
Matrix Factor (MF) - Low QC 0.780.99 (IS-Normalized)MF close to 1.0
Matrix Factor (MF) - High QC 0.811.02 (IS-Normalized)MF close to 1.0
%CV of MF across 6 lots of plasma 18.5%4.2%< 15%
Recovery % - Low QC 85.2%85.5%Consistent and precise
Recovery % - High QC 87.1%86.9%Consistent and precise
%CV of Recovery 9.8%3.5%< 15%
Process Efficiency % - Low QC 66.6%84.6%Consistent and precise
Process Efficiency % - High QC 70.6%88.6%Consistent and precise
%CV of Process Efficiency 16.2%4.8%< 15%

*Data is illustrative.

Experimental Protocols

Protocol: Assessment of Matrix Effect using Post-Extraction Spiking

Objective: To quantitatively determine the matrix factor for Didanosine in a specific biological matrix (e.g., human plasma).

Materials:

  • Blank human plasma (at least 6 different lots)

  • Didanosine and this compound reference standards

  • All necessary solvents and reagents for sample preparation and LC-MS/MS analysis

Procedure:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike Didanosine and this compound into the mobile phase or reconstitution solvent at low and high QC concentrations.

    • Set B (Post-Extraction Spike): Extract blank plasma from 6 different sources using the validated sample preparation method. Spike the extracted matrix with Didanosine and this compound to the same low and high QC concentrations as Set A.

    • Set C (Pre-Extraction Spike): Spike blank plasma with Didanosine and this compound at low and high QC concentrations before extraction. These samples are used to determine recovery and process efficiency.

  • Analyze Samples: Inject all three sets of samples into the LC-MS/MS system and record the peak areas for both Didanosine and this compound.

  • Calculations:

    • Matrix Factor (MF):

    • IS-Normalized MF:

    • Recovery (%):

    • Process Efficiency (%):

Visualizations

Bioanalytical_Workflow cluster_preanalytical Pre-Analytical cluster_analytical Analytical cluster_postanalytical Post-Analytical Sample_Collection Sample Collection (e.g., Plasma) Sample_Processing Sample Spiking (with this compound IS) Sample_Collection->Sample_Processing Sample_Extraction Sample Extraction (e.g., SPE) Sample_Processing->Sample_Extraction LC_Separation LC Separation Sample_Extraction->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Data_Processing Data Processing (Peak Integration) MS_Detection->Data_Processing Concentration_Calculation Concentration Calculation Data_Processing->Concentration_Calculation Data_Review Data Review & Reporting Concentration_Calculation->Data_Review

Caption: A typical bioanalytical workflow for Didanosine quantification.

Matrix_Effect_Assessment cluster_sets Sample Sets Preparation cluster_calculations Calculations Set_A Set A: Neat Solution (Analyte + IS in Solvent) Analysis LC-MS/MS Analysis (Acquire Peak Areas) Set_A->Analysis Set_B Set B: Post-Extraction Spike (Extracted Blank + Analyte + IS) Set_B->Analysis Set_C Set C: Pre-Extraction Spike (Blank + Analyte + IS -> Extract) Set_C->Analysis MF Matrix Factor = Area(B) / Area(A) Analysis->MF Recovery Recovery = Area(C) / Area(B) Analysis->Recovery Process_Efficiency Process Efficiency = Area(C) / Area(A) Analysis->Process_Efficiency

Caption: Workflow for assessing matrix effects, recovery, and process efficiency.

References

Preventing isotopic exchange in Didanosine-d2 samples

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Didanosine-d2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing isotopic exchange in this compound samples. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.

Troubleshooting Guide

This guide provides solutions to common problems that may arise when working with this compound, helping you to maintain the isotopic integrity of your samples.

Problem Possible Cause Recommended Solution
Loss of Deuterium Label Exposure to Protic Solvents: Solvents containing exchangeable protons (e.g., water, methanol) can lead to back-exchange.Use aprotic solvents (e.g., acetonitrile, DMSO) for sample dissolution and preparation whenever possible. If aqueous solutions are necessary, use D₂O-based buffers.
Acidic Conditions: Didanosine is unstable in acidic pH, which can accelerate hydrolysis and isotopic exchange.[1][2]Maintain a neutral or slightly alkaline pH (7.0-8.5) for all solutions and buffers. Avoid acidic additives or reagents.
Elevated Temperature: Higher temperatures increase the rate of chemical reactions, including isotopic exchange.Store this compound samples, both solid and in solution, at low temperatures (-20°C or -80°C). Perform all experimental manipulations on ice or in a cooled environment.
Inconsistent Isotopic Purity Results Variable Sample Handling: Inconsistent exposure to ambient moisture or temperature fluctuations can lead to variable levels of back-exchange.Standardize your sample handling workflow. Minimize the time samples are exposed to the atmosphere. Use sealed vials and work in a controlled environment (e.g., glove box with a dry atmosphere) if possible.
Contaminated Solvents or Reagents: Protic impurities in your solvents or reagents can introduce a source of hydrogen for exchange.Use high-purity, anhydrous solvents and reagents. Freshly prepare all solutions and buffers.
Degradation of this compound Acid-Catalyzed Hydrolysis: Didanosine readily degrades in acidic environments to hypoxanthine and 2',3'-dideoxyribose.[1]Strictly maintain pH in the neutral to slightly alkaline range. Use buffered solutions to prevent pH shifts.
Enzymatic Degradation: If working with biological matrices, enzymes may contribute to the degradation of Didanosine.[3]For in vitro studies, consider using enzyme inhibitors if degradation is observed. Samples should be processed quickly and kept at low temperatures to minimize enzymatic activity.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of isotopic exchange in this compound samples?

A1: The primary cause of isotopic exchange is the presence of labile deuterium atoms in the this compound molecule that can be replaced by hydrogen atoms from the surrounding environment. This process, known as back-exchange, is significantly accelerated by the presence of protic solvents (like water or methanol), acidic pH conditions, and elevated temperatures.

Q2: How should I store my solid this compound to ensure its stability?

A2: Solid this compound should be stored in a tightly sealed container, protected from light and moisture. For long-term storage, it is recommended to keep it at -20°C or -80°C under an inert atmosphere (e.g., argon or nitrogen).

Q3: What solvents are recommended for preparing this compound stock solutions?

A3: To minimize the risk of isotopic exchange, it is best to use aprotic solvents such as anhydrous dimethyl sulfoxide (DMSO) or acetonitrile (ACN). If an aqueous solution is required, use high-purity deuterium oxide (D₂O) to prepare your buffers.

Q4: I need to work with aqueous buffers. How can I minimize deuterium loss?

A4: If you must use aqueous buffers, prepare them with D₂O instead of H₂O. Ensure the pH of the buffer is maintained between 7.0 and 8.5. Prepare the buffers fresh and store them in tightly sealed containers to prevent the absorption of atmospheric moisture. All sample manipulations should be performed quickly and at low temperatures.

Q5: How does pH affect the stability of this compound?

A5: Didanosine is highly unstable in acidic conditions (pH < 3) and undergoes rapid hydrolysis.[1] These conditions also promote the back-exchange of deuterium. Therefore, it is critical to maintain a neutral to slightly alkaline pH to ensure both the chemical and isotopic stability of your samples.

Q6: What analytical techniques are suitable for monitoring the isotopic purity of this compound?

A6: High-Resolution Mass Spectrometry (HRMS) coupled with liquid chromatography (LC-MS) is a powerful technique to determine the isotopic purity of this compound.[4][5][6] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to confirm the position and extent of deuteration.[4]

Experimental Protocols

Protocol 1: Preparation of a Standard Stock Solution of this compound
  • Materials:

    • This compound (solid)

    • Anhydrous dimethyl sulfoxide (DMSO)

    • Microbalance

    • Amber glass vial with a PTFE-lined cap

    • Argon or nitrogen gas

  • Procedure:

    • Allow the vial of solid this compound to equilibrate to room temperature in a desiccator to prevent condensation.

    • Weigh the desired amount of this compound on a microbalance in a controlled, low-humidity environment.

    • Transfer the solid to a clean, dry amber glass vial.

    • Add the calculated volume of anhydrous DMSO to achieve the target concentration.

    • Seal the vial tightly with the PTFE-lined cap.

    • Vortex briefly until the solid is completely dissolved.

    • Flush the headspace of the vial with argon or nitrogen gas before final sealing.

    • Store the stock solution at -20°C or -80°C.

Protocol 2: Analysis of this compound Isotopic Purity by LC-MS/MS
  • Instrumentation and Columns:

    • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • A triple quadrupole or high-resolution mass spectrometer.

    • A C18 reverse-phase column suitable for small molecule analysis.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% formic acid in water (for chromatographic separation, short exposure has minimal impact if the system is cold).

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Note: While acidic, the low temperature of the column and autosampler, and the short run time, minimize exchange. For maximal precaution, D₂O and deuterated formic acid can be used, but this is often not practical for routine analysis.

  • Sample Preparation:

    • Thaw the this compound stock solution on ice.

    • Perform serial dilutions of the stock solution to the desired working concentration using a mixture of acetonitrile and water (e.g., 50:50 v/v) that has been pre-chilled.

    • Immediately place the diluted samples in the autosampler, which should be maintained at a low temperature (e.g., 4°C).

  • LC-MS/MS Method:

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 25°C

    • Injection Volume: 5 µL

    • Gradient: A suitable gradient to separate Didanosine from any impurities.

    • Mass Spectrometry:

      • Ionization Mode: Positive Electrospray Ionization (ESI+)

      • Monitor the transitions for both this compound and non-deuterated Didanosine.

      • Acquire data in Multiple Reaction Monitoring (MRM) mode for a triple quadrupole instrument or in full scan mode for an HRMS instrument.

  • Data Analysis:

    • Integrate the peak areas for both the deuterated and non-deuterated forms of Didanosine.

    • Calculate the isotopic purity as: Isotopic Purity (%) = [Area(this compound) / (Area(this compound) + Area(Didanosine))] * 100

Visualizations

Experimental_Workflow Experimental Workflow for this compound Sample Handling cluster_storage Storage cluster_prep Solution Preparation cluster_analysis Sample Analysis Storage Store Solid this compound (-20°C or -80°C, inert gas) Equilibrate Equilibrate to Room Temp (in desiccator) Storage->Equilibrate Weigh Weigh Solid (low humidity) Equilibrate->Weigh Dissolve Dissolve in Aprotic Solvent (e.g., Anhydrous DMSO) Weigh->Dissolve Store_Sol Store Stock Solution (-20°C or -80°C) Dissolve->Store_Sol Thaw Thaw on Ice Store_Sol->Thaw Dilute Dilute with Cold Solvents Thaw->Dilute Analyze Immediate LC-MS Analysis (cooled autosampler) Dilute->Analyze

Caption: Workflow for handling this compound to minimize isotopic exchange.

Factors_Influencing_Isotopic_Exchange Factors Influencing Isotopic Exchange in this compound cluster_factors Accelerating Factors DDI_d2 This compound (Isotopically Stable) DDI_h Didanosine (Isotopically Exchanged) DDI_d2->DDI_h Isotopic Exchange Protic_Solvents Protic Solvents (H₂O, MeOH) Protic_Solvents->DDI_h Acidic_pH Acidic pH (< 7) Acidic_pH->DDI_h High_Temp Elevated Temperature High_Temp->DDI_h

Caption: Key factors that promote the isotopic exchange of this compound.

References

Technical Support Center: Deuterated Standards in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively utilizing deuterated standards, with a special focus on compounds like Didanosine-d2, in their analytical experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary advantages of using a deuterated internal standard like this compound in LC-MS analysis?

A1: Deuterated internal standards are considered the gold standard in quantitative mass spectrometry for several reasons:

  • Similar Physicochemical Properties: They exhibit nearly identical chemical and physical characteristics to the analyte of interest.[1] This ensures they behave similarly during sample preparation, chromatography, and ionization.

  • Co-elution with Analyte: Ideally, the deuterated standard co-elutes with the unlabeled analyte, which allows for effective compensation for matrix effects and variations in instrument response.[2]

  • Improved Accuracy and Precision: By normalizing the analyte's signal to the internal standard's signal, variations arising from extraction efficiency, injection volume, and ionization suppression can be minimized, leading to more accurate and precise quantification.[2]

  • Distinct Mass-to-Charge Ratio: The mass difference between the deuterated standard and the analyte allows for their simultaneous detection and differentiation by the mass spectrometer.

Q2: What is isotopic purity, and why is it a critical parameter for deuterated standards?

A2: Isotopic purity refers to the percentage of the deuterated standard that contains the specified number of deuterium atoms. For instance, a this compound standard with 99.5% isotopic purity means that 99.5% of the molecules are the d2 variant, while the remaining 0.5% may consist of d0 (unlabeled), d1, or other isotopologues. High isotopic purity is crucial to prevent interference with the quantification of the native analyte. The presence of unlabeled analyte (d0) as an impurity in the internal standard can lead to an overestimation of the analyte's concentration, especially at low levels.[3]

Q3: Can the position of the deuterium label on a molecule like this compound affect the experimental results?

A3: Yes, the position of the deuterium label is critical. Deuterium atoms should be placed on chemically stable positions of the molecule to prevent hydrogen-deuterium (H/D) exchange.[4] If the deuterium is on a labile site (e.g., hydroxyl, amine, or carboxylic acid groups), it can readily exchange with hydrogen atoms from the solvent (e.g., water in the mobile phase).[4][5][6] This back-exchange can lead to a decrease in the signal of the deuterated standard and an increase in the signal of the unlabeled analyte, resulting in inaccurate quantification.[4]

Troubleshooting Guides

Problem 1: Inaccurate quantification and poor reproducibility.

Possible Cause 1: Isotopic Impurity of the Deuterated Standard

  • Symptom: Inconsistent calibration curves, especially at the lower limit of quantification (LLOQ), and a positive bias in the results.

  • Troubleshooting Steps:

    • Verify Certificate of Analysis (CoA): Check the CoA of your this compound standard for its specified isotopic purity. For accurate results, isotopic enrichment of at least 99.8% is recommended.[7]

    • Assess Contribution of d0 Impurity: Analyze a high concentration of the deuterated standard alone to check for the presence of the unlabeled analyte's signal. If significant, this contribution needs to be accounted for in the calculations or a higher purity standard should be used.

    • Non-linear Calibration: The presence of isotopic impurities can lead to non-linear calibration curves.[3] Consider using a non-linear regression model for your calibration curve if this is observed.

Possible Cause 2: Hydrogen-Deuterium (H/D) Exchange

  • Symptom: Drifting instrument response over a sequence of injections, loss of deuterated standard signal, and increased analyte signal.

  • Troubleshooting Steps:

    • Evaluate Label Position: Confirm that the deuterium labels on your standard are on non-exchangeable positions.

    • Mobile Phase pH: Avoid highly acidic or basic mobile phases, as these conditions can promote H/D exchange.[8]

    • On-line H/D Exchange Experiment: To confirm exchange, you can perform an on-line H/D exchange experiment by introducing D2O into the mobile phase and monitoring the mass shift of your analyte and standard.[4][5][6]

Troubleshooting_Quantification cluster_problem Problem cluster_causes Possible Causes cluster_solutions1 Solutions for Isotopic Impurity cluster_solutions2 Solutions for H/D Exchange cluster_solutions3 Solutions for Matrix Effects Problem Inaccurate Quantification & Poor Reproducibility Cause1 Isotopic Impurity Problem->Cause1 Cause2 H/D Exchange Problem->Cause2 Cause3 Matrix Effects Problem->Cause3 Solution1a Verify CoA for >99.5% Purity Cause1->Solution1a Solution1b Assess d0 Contribution Cause1->Solution1b Solution1c Use Non-linear Calibration Cause1->Solution1c Solution2a Check Label Position Cause2->Solution2a Solution2b Optimize Mobile Phase pH Cause2->Solution2b Solution2c Perform On-line Exchange Test Cause2->Solution2c Solution3a Improve Sample Cleanup Cause3->Solution3a Solution3b Modify Chromatography Cause3->Solution3b Solution3c Matrix-matched Calibrators Cause3->Solution3c Cause3c Use Matrix-matched Calibrators

Caption: Troubleshooting workflow for chromatographic issues.

Data Presentation

Table 1: Typical Isotopic Purity of Deuterated Standards and Potential Impact

ParameterTypical ValuePotential Impact of Lower Purity
Isotopic Purity> 98% (often > 99.5%)Contribution to the unlabeled analyte signal, leading to overestimation. [4]
Unlabeled Analyte (d0)< 0.1%Inaccurate results, especially at low concentrations.
Other Isotopologues (d1, d3, etc.)VariesCan potentially interfere with other analytes if not chromatographically resolved.

Table 2: Representative Chromatographic and Mass Spectrometric Parameters

AnalyteRetention Time (min)Precursor Ion (m/z)Product Ion (m/z)
Didanosine2.1237.1135.1
This compound2.0 - 2.1239.1137.1

Note: These are example values and will vary depending on the specific LC-MS method. A slight shift in retention time for the deuterated standard is not uncommon.

Experimental Protocols

General Protocol for Quantification of Didanosine in Human Plasma using a Deuterated Internal Standard

This protocol provides a general framework. Specific parameters should be optimized for your instrumentation and application.

  • Preparation of Standards and Quality Controls (QCs):

    • Prepare stock solutions of Didanosine and this compound in a suitable solvent (e.g., methanol).

    • Prepare working solutions for calibration standards and QCs by serial dilution of the stock solutions.

    • Spike blank human plasma with the working solutions to create calibration standards and QCs at various concentrations.

  • Sample Preparation (Solid-Phase Extraction - SPE):

    • To 100 µL of plasma sample, calibrator, or QC, add 25 µL of the this compound internal standard working solution.

    • Vortex mix the samples.

    • Condition an SPE cartridge (e.g., a mixed-mode cation exchange) with methanol followed by water.

    • Load the plasma sample onto the SPE cartridge.

    • Wash the cartridge with an appropriate solvent (e.g., 2% formic acid in water) to remove interferences.

    • Elute the analyte and internal standard with a suitable elution solvent (e.g., 5% ammonium hydroxide in methanol).

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A suitable gradient to separate Didanosine from endogenous plasma components.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • MS System: A triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • MRM Transitions:

      • Didanosine: [Insert appropriate precursor > product ion transition, e.g., 237.1 > 135.1]

      • This compound: [Insert appropriate precursor > product ion transition, e.g., 239.1 > 137.1]

  • Data Analysis:

    • Integrate the peak areas for both Didanosine and this compound.

    • Calculate the peak area ratio (Didanosine / this compound).

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

    • Determine the concentration of Didanosine in the unknown samples and QCs from the calibration curve.

References

Technical Support Center: Minimizing Ion Suppression for Didanosine-d2 in ESI-MS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize ion suppression for Didanosine-d2 in Electrospray Ionization Mass Spectrometry (ESI-MS) analysis.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of this compound, offering step-by-step solutions to mitigate ion suppression and ensure accurate quantification.

Issue 1: Low or inconsistent signal intensity for this compound.

This is a primary indicator of ion suppression, where co-eluting matrix components interfere with the ionization of the analyte of interest.

  • Initial Assessment:

    • Post-column Infusion Experiment: To identify regions of ion suppression in your chromatogram, perform a post-column infusion experiment. Infuse a standard solution of this compound at a constant rate post-column while injecting a blank matrix sample. Dips in the baseline signal of this compound indicate retention times where matrix components are causing suppression.

    • Matrix Effect Evaluation: Compare the peak area of this compound in a neat solution to the peak area of a post-extraction spiked blank matrix sample at the same concentration. A significant decrease in the peak area in the matrix sample confirms the presence of ion suppression.

  • Troubleshooting Steps:

    • Optimize Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components before analysis.[1][2]

      • Recommended Method: Solid-Phase Extraction (SPE): SPE is highly effective at removing salts, phospholipids, and other endogenous materials that are major contributors to ion suppression.[2][3] A detailed protocol is provided below.

      • Alternative Method: Liquid-Liquid Extraction (LLE): LLE can also be effective in reducing matrix effects.

      • Method to Avoid: Protein Precipitation (PPT): While simple, PPT is often insufficient for removing phospholipids and other small molecules, leading to significant ion suppression.[4]

    • Optimize Chromatographic Conditions:

      • Increase Chromatographic Resolution: Modify your gradient, mobile phase composition, or use a column with a different selectivity to separate this compound from co-eluting interferences. The goal is to shift the analyte peak away from the regions of ion suppression identified in the post-column infusion experiment.

      • Consider HILIC: For polar compounds like Didanosine, Hydrophilic Interaction Liquid Chromatography (HILIC) can be an alternative to reversed-phase chromatography, potentially offering better separation from interfering matrix components.

    • Optimize ESI-MS Source Parameters:

      • Source Temperature and Gas Flow: Optimization of the source temperature and heater gas flow is crucial for minimizing ion suppression and enhancing sensitivity.[3]

      • Nebulizer Pressure: Adjust the nebulizer pressure based on your solvent flow rate.

      • Capillary Voltage: Optimize the capillary voltage for ion guidance.

      • Flow Rate Reduction: Reducing the ESI flow rate to the nanoliter-per-minute range can lead to smaller, more highly charged droplets that are more tolerant of non-volatile salts, thereby reducing signal suppression.[4]

Issue 2: Poor reproducibility of results.

Inconsistent ion suppression between samples can lead to high variability in your data.

  • Troubleshooting Steps:

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS, such as this compound itself when quantifying endogenous Didanosine, or another labeled analog, is crucial. The SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression, allowing for accurate correction during data processing.

    • Ensure Consistent Sample Preparation: Inconsistent extraction efficiency can lead to variable matrix effects. Ensure your sample preparation protocol, especially SPE, is well-controlled and reproducible.

    • Matrix-Matched Calibrators: Prepare your calibration standards in the same biological matrix as your samples to compensate for matrix effects.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Didanosine from Human Plasma

This protocol is adapted from a validated LC-MS/MS method for the determination of Didanosine in human plasma.[3]

  • Materials:

    • HLB 30 mg/1 cc SPE cartridges

    • Methanol (HPLC grade)

    • Water (HPLC grade)

    • 5% Methanol in water

    • Mobile phase for reconstitution

    • Nitrogen evaporator

    • Vortex mixer

    • Centrifuge

  • Procedure:

    • Sample Pre-treatment: To 350 µL of plasma sample, add 50 µL of the internal standard solution. Vortex for 10 seconds.

    • Cartridge Conditioning: Condition the HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

    • Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of 5% methanol in water to remove polar interferences.

    • Drying: Dry the cartridge for approximately 1 minute under vacuum or with positive pressure.

    • Elution: Elute Didanosine and the internal standard with 1 mL of methanol.

    • Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at 50°C.

    • Reconstitution: Reconstitute the dried residue in 300 µL of the mobile phase. Vortex to ensure complete dissolution. The sample is now ready for LC-MS/MS analysis.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Minimizing Ion Suppression

Sample Preparation TechniqueEfficiency in Removing InterferencesExpected Impact on this compound SignalThroughput
Solid-Phase Extraction (SPE) High (effectively removes salts, phospholipids, and proteins)Minimal ion suppression, high signal-to-noiseMedium
Liquid-Liquid Extraction (LLE) Medium to High (removes lipids and some proteins)Low to moderate ion suppressionMedium
Protein Precipitation (PPT) Low (removes proteins but not salts or phospholipids)Significant ion suppression, low signal-to-noiseHigh

Table 2: Recommended LC-MS/MS Parameters for this compound Analysis

ParameterRecommended SettingRationale
Chromatography
ColumnC18 (e.g., Inertisil ODS 3V)Good retention and separation for nucleoside analogs.
Mobile PhaseAcetonitrile and 10 mM Ammonium Acetate (pH 6.5)Provides good ionization in negative mode and chromatographic performance.[3]
Flow Rate0.6 mL/minA common flow rate for standard analytical columns.[3]
Mass Spectrometry
Ionization ModeESI NegativeDidanosine readily forms [M-H]⁻ ions.[3]
MRM TransitionDidanosine: m/z 235.2 → 135.2Specific transition for quantification.[3]
Source Temperature> 375 °CHigher temperatures can aid in desolvation and reduce suppression.[3]
Heater Gas Flow> 8000 cm³/mLAids in solvent evaporation and reduces adduct formation.[3]

Visualizations

IonSuppressionWorkflow cluster_start Start: Ion Suppression Suspected cluster_investigation Investigation cluster_optimization Optimization Strategies cluster_validation Validation & Confirmation start Low/Inconsistent This compound Signal post_column Post-Column Infusion Experiment start->post_column Identify Suppression Zones matrix_effect Matrix Effect Evaluation start->matrix_effect Quantify Suppression chromatography Optimize Chromatographic Conditions post_column->chromatography sample_prep Optimize Sample Preparation (SPE Recommended) matrix_effect->sample_prep ms_params Optimize ESI-MS Source Parameters matrix_effect->ms_params revalidate Re-evaluate Matrix Effect sample_prep->revalidate chromatography->revalidate ms_params->revalidate revalidate->sample_prep Unsuccessful end_goal Minimized Ion Suppression & Reliable Quantification revalidate->end_goal Successful

Caption: Workflow for troubleshooting and minimizing ion suppression.

IonSuppressionMechanism cluster_source ESI Source cluster_process Ionization Process cluster_outcome Result droplet Charged Droplet (Analyte + Matrix) competition Competition for Charge and Surface Access droplet->competition evaporation Incomplete Solvent Evaporation droplet->evaporation suppression Reduced Analyte Ions (Ion Suppression) competition->suppression evaporation->suppression ms_detector Mass Spectrometer Detector suppression->ms_detector Lower Signal

Caption: Simplified mechanism of ion suppression in ESI.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression in ESI-MS?

A1: Ion suppression is a phenomenon where the ionization efficiency of the analyte of interest (e.g., this compound) is reduced due to the presence of co-eluting compounds from the sample matrix.[1][5] This leads to a decreased signal intensity and can negatively impact the accuracy, precision, and sensitivity of the analysis.[4]

Q2: What are the common causes of ion suppression for this compound analysis in biological samples?

A2: Common causes include endogenous components from the biological matrix such as salts, phospholipids, and proteins.[2][6] Exogenous contaminants like polymers leached from plasticware can also contribute. These substances compete with this compound for charge in the ESI droplet or alter the droplet's physical properties, hindering the formation of gas-phase ions.[5][7]

Q3: Why is a stable isotope-labeled internal standard (SIL-IS) like this compound important?

A3: A SIL-IS is chemically identical to the analyte and will have the same chromatographic retention time and ionization efficiency. Therefore, it experiences the same degree of ion suppression as the analyte. By measuring the ratio of the analyte to the SIL-IS, the variability caused by ion suppression can be effectively normalized, leading to more accurate and precise quantification.[1]

Q4: Can I just dilute my sample to reduce ion suppression?

A4: While diluting the sample can reduce the concentration of interfering matrix components and thereby lessen ion suppression, it also dilutes the analyte.[5] This may compromise the sensitivity of the assay, especially when analyzing low concentrations of this compound. Therefore, optimizing sample preparation is generally a more robust approach.

Q5: How do I choose between positive and negative ESI mode for this compound?

A5: The choice of ionization mode depends on the chemical structure of the analyte. Didanosine has the ability to donate a proton, and studies have shown that it produces abundant [M-H]⁻ ions in negative ESI mode, leading to good sensitivity.[3] Therefore, negative mode is generally recommended for the analysis of Didanosine.

Q6: Besides ESI, are there other ionization techniques that are less prone to ion suppression?

A6: Yes, Atmospheric Pressure Chemical Ionization (APCI) is generally less susceptible to ion suppression than ESI.[4][7] This is because the ionization mechanism in APCI occurs in the gas phase, where there is less competition from non-volatile matrix components. However, ESI is often more suitable for polar and thermally labile molecules like Didanosine.

References

Validation & Comparative

A Comparative Guide to the Bioanalytical Method Validation for Didanosine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Comparison of Bioanalytical Methods for Didanosine

The selection of a bioanalytical method depends on various factors, including the required sensitivity, selectivity, sample throughput, and the nature of the biological matrix. Here, we compare a highly sensitive LC-MS/MS method with a conventional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method.

Table 1: Comparison of LC-MS/MS and HPLC-UV Methods for Didanosine Analysis

ParameterLC-MS/MS Method[1]HPLC-UV Method
Instrumentation High-Performance Liquid Chromatography coupled with a Tandem Mass SpectrometerHigh-Performance Liquid Chromatography with an Ultraviolet Detector
Internal Standard ZidovudineNot specified in readily available literature
Biological Matrix Human PlasmaDog Plasma
Linearity Range 20 - 4000 ng/mL50 - 5000 ng/mL
Lower Limit of Quantification (LLOQ) 20 ng/mL25 ng/mL
Intra-day Precision (%CV) ≤ 5.7%Not Reported
Inter-day Precision (%CV) ≤ 10.2%Not Reported
Accuracy (%RE) -4.85% to 6.16%Not Reported
Extraction Method Solid Phase Extraction (SPE)On-line Solid Phase Extraction (SPE)
Run Time 2.5 minutesNot Reported

Experimental Protocols

Detailed methodologies are essential for the replication and validation of bioanalytical assays. Below are the experimental protocols for the compared LC-MS/MS method.

LC-MS/MS Method for Didanosine in Human Plasma[1]

This method utilizes a robust solid-phase extraction for sample cleanup followed by rapid and sensitive LC-MS/MS detection.

1. Sample Preparation (Solid Phase Extraction - SPE)

  • To 300 µL of human plasma, add the internal standard (Zidovudine).

  • Vortex the sample to ensure thorough mixing.

  • Condition an SPE cartridge with methanol followed by water.

  • Load the plasma sample onto the SPE cartridge.

  • Wash the cartridge to remove interfering substances.

  • Elute the analyte and internal standard with an appropriate organic solvent.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

2. Liquid Chromatography

  • Column: A suitable C18 reverse-phase column.

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile).

  • Flow Rate: Optimized for the column dimensions and particle size.

  • Injection Volume: Typically 5-20 µL.

  • Column Temperature: Maintained at a constant temperature (e.g., 40°C) to ensure reproducible chromatography.

3. Mass Spectrometry

  • Ionization Mode: Electrospray Ionization (ESI), either in positive or negative mode, depending on the analyte's properties.

  • Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

  • MRM Transitions:

    • Didanosine: Specific precursor ion to product ion transition (e.g., m/z 237 -> 137).

    • Zidovudine (IS): Specific precursor ion to product ion transition.

  • Optimization: Ion source parameters (e.g., capillary voltage, source temperature) and compound-specific parameters (e.g., collision energy, declustering potential) are optimized to achieve the best signal-to-noise ratio.

Experimental Workflow and Data Analysis

The following diagrams illustrate the typical workflow for a bioanalytical method validation and the logical steps involved in sample analysis and data processing.

Bioanalytical_Method_Validation_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Analysis Plasma_Sample Plasma Sample Aliquoting Add_IS Addition of Internal Standard (Didanosine-d2) Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation / SPE Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Evaporation Evaporation to Dryness Supernatant_Transfer->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_Injection LC Injection Reconstitution->LC_Injection Chromatographic_Separation Chromatographic Separation LC_Injection->Chromatographic_Separation Mass_Spectrometric_Detection Mass Spectrometric Detection (MRM) Chromatographic_Separation->Mass_Spectrometric_Detection Peak_Integration Peak Integration Mass_Spectrometric_Detection->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Concentration_Calculation Concentration Calculation Calibration_Curve->Concentration_Calculation Report_Generation Report Generation Concentration_Calculation->Report_Generation

Caption: Experimental workflow for the bioanalytical analysis of Didanosine.

Validation_Parameters cluster_Core Core Validation Parameters Validation Bioanalytical Method Validation Selectivity Selectivity Validation->Selectivity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Linearity Linearity & Range Validation->Linearity LLOQ Lower Limit of Quantification (LLOQ) Validation->LLOQ Recovery Extraction Recovery Validation->Recovery Matrix_Effect Matrix Effect Validation->Matrix_Effect Stability Stability Validation->Stability

Caption: Key parameters for bioanalytical method validation.

References

A Head-to-Head Comparison: Didanosine-d2 vs. C13-labeled Didanosine as Internal Standards in Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of the antiretroviral drug Didanosine, the choice of an appropriate internal standard is paramount for achieving accurate and reliable results. This guide provides an objective comparison of two commonly used stable isotope-labeled internal standards: Deuterium-labeled Didanosine (Didanosine-d2) and Carbon-13-labeled Didanosine (C13-labeled Didanosine).

The ideal internal standard should mimic the analyte's behavior throughout the analytical process, including extraction, chromatography, and ionization, thereby compensating for any variability. While both this compound and C13-labeled Didanosine are designed for this purpose, their inherent isotopic differences can lead to variations in performance, particularly in sensitive LC-MS/MS assays.

Performance Comparison: A Data-Driven Overview

While direct comparative studies on this compound and C13-labeled Didanosine are not extensively published, we can extrapolate expected performance based on the well-documented behavior of deuterated versus C13-labeled standards. The following tables summarize the anticipated key performance differences.

Performance Metric This compound C13-labeled Didanosine Rationale
Co-elution with Analyte Potential for slight retention time shift (eluting slightly earlier than the unlabeled analyte).[1][2][3]Expected to have nearly identical retention time to the unlabeled analyte.[1][4]The larger relative mass difference between deuterium and hydrogen can lead to altered physicochemical properties and a noticeable chromatographic isotope effect.[3] The mass difference between 13C and 12C is smaller, resulting in negligible chromatographic separation.[4]
Matrix Effect Compensation May be less effective if the retention time shift causes the internal standard to elute in a region with different ion suppression or enhancement than the analyte.[3]More effective at compensating for matrix effects due to co-elution, ensuring both the analyte and internal standard experience the same ionization conditions.[4][5]Co-elution is critical for accurate compensation of matrix effects, as ion suppression can vary significantly across a chromatographic peak.[3]
Isotopic Stability Generally stable, but there is a theoretical risk of back-exchange of deuterium with hydrogen, especially if the label is on an exchangeable position.Highly stable with no risk of isotopic exchange.[6]Carbon-carbon bonds are less prone to exchange than carbon-hydrogen bonds under typical analytical conditions.
Mass Spectrometric Crosstalk Minimal risk, provided the mass difference is sufficient (typically ≥ 3 Da).Minimal risk, with a predictable mass shift.Both types of labeling provide a clear mass difference for MS/MS detection.
Commercial Availability & Cost Often more readily available and can be less expensive to synthesize.May be less common and more expensive due to a more complex synthesis process.The starting materials and synthetic routes for C13-labeling can be more costly.

Illustrative Performance in a Bioanalytical Assay

The following table presents hypothetical yet representative data from a validation experiment for Didanosine in human plasma, illustrating the potential impact of the choice of internal standard on key validation parameters.

Validation Parameter Didanosine with this compound IS Didanosine with C13-labeled Didanosine IS
Retention Time of Analyte (min) 2.152.15
Retention Time of Internal Standard (min) 2.132.15
Precision (%CV) - Intra-day ≤ 6.0%≤ 5.5%
Precision (%CV) - Inter-day ≤ 9.5%≤ 9.0%
Accuracy (% Bias) -5.0% to +7.0%-4.5% to +6.5%
Matrix Effect (%CV) ≤ 15%≤ 12%
Recovery (%) 85 ± 5%85 ± 4%

This illustrative data suggests that while both internal standards can perform adequately, the C13-labeled Didanosine may offer slightly better precision and more effective matrix effect compensation due to its closer co-elution with the native analyte.

Experimental Protocols

The following is a representative experimental protocol for the quantification of Didanosine in human plasma using LC-MS/MS.

1. Sample Preparation (Solid Phase Extraction)

  • To 350 µL of human plasma, add 50 µL of the internal standard working solution (either this compound or C13-labeled Didanosine at a concentration of 1500 ng/mL).

  • Vortex mix the samples.

  • Load the samples onto a pre-conditioned solid-phase extraction (SPE) cartridge.

  • Wash the cartridge with an appropriate washing solution (e.g., 1 mL of 5% methanol in water).

  • Elute the analyte and internal standard with an appropriate elution solvent (e.g., 1 mL of methanol).

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Conditions

  • LC System: Shimadzu HPLC or equivalent.[7]

  • Column: Inertsil ODS C18, 4.6 x 50 mm, 5 µm.[7]

  • Mobile Phase: 10 mM Ammonium Acetate (pH 6.5) and Acetonitrile (10:90 v/v).[7]

  • Flow Rate: 0.6 mL/min.[7]

  • Injection Volume: 10 µL.[7]

  • MS/MS System: API 2000 (MDS Sciex) or equivalent.[7]

  • Ionization Mode: Electrospray Ionization (ESI), Negative.[7]

  • MRM Transitions:

    • Didanosine: m/z 235.2 → 135.2[7]

    • This compound (hypothetical): m/z 237.2 → 137.2

    • C13-labeled Didanosine (hypothetical, e.g., with two 13C atoms): m/z 237.2 → 137.2

Visualizing the Workflow and Metabolic Context

To provide a clearer understanding of the processes involved, the following diagrams illustrate the experimental workflow and the metabolic pathway of Didanosine.

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing Plasma Sample Plasma Sample Add Internal Standard (IS) Add Internal Standard (IS) Plasma Sample->Add Internal Standard (IS) Vortex Mix Vortex Mix Add Internal Standard (IS)->Vortex Mix Solid Phase Extraction (SPE) Solid Phase Extraction (SPE) Vortex Mix->Solid Phase Extraction (SPE) Wash Wash Solid Phase Extraction (SPE)->Wash Elute Elute Wash->Elute Evaporate to Dryness Evaporate to Dryness Elute->Evaporate to Dryness Reconstitute Reconstitute Evaporate to Dryness->Reconstitute Inject into LC-MS/MS Inject into LC-MS/MS Reconstitute->Inject into LC-MS/MS Chromatographic Separation Chromatographic Separation Inject into LC-MS/MS->Chromatographic Separation Mass Spectrometric Detection Mass Spectrometric Detection Chromatographic Separation->Mass Spectrometric Detection Data Acquisition Data Acquisition Mass Spectrometric Detection->Data Acquisition Peak Integration Peak Integration Data Acquisition->Peak Integration Calculate Analyte/IS Ratio Calculate Analyte/IS Ratio Peak Integration->Calculate Analyte/IS Ratio Quantification Quantification Calculate Analyte/IS Ratio->Quantification

Caption: Experimental workflow for Didanosine quantification.

G Didanosine (ddI) Didanosine (ddI) ddI-monophosphate (ddIMP) ddI-monophosphate (ddIMP) Didanosine (ddI)->ddI-monophosphate (ddIMP) Phosphorylation Hypoxanthine Hypoxanthine Didanosine (ddI)->Hypoxanthine Purine Nucleoside Phosphorylase ddA-monophosphate (ddAMP) ddA-monophosphate (ddAMP) ddI-monophosphate (ddIMP)->ddA-monophosphate (ddAMP) ddA-diphosphate (ddADP) ddA-diphosphate (ddADP) ddA-monophosphate (ddAMP)->ddA-diphosphate (ddADP) ddA-triphosphate (ddATP) ddA-triphosphate (ddATP) ddA-diphosphate (ddADP)->ddA-triphosphate (ddATP) Inhibition of HIV Reverse Transcriptase Inhibition of HIV Reverse Transcriptase ddA-triphosphate (ddATP)->Inhibition of HIV Reverse Transcriptase Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidase Uric Acid Uric Acid Xanthine->Uric Acid Xanthine Oxidase

Caption: Metabolic pathways of Didanosine.[8]

Conclusion

Both this compound and C13-labeled Didanosine can serve as effective internal standards for the bioanalysis of Didanosine. However, for assays requiring the highest level of precision and accuracy, C13-labeled Didanosine is the superior choice . Its key advantage lies in its ability to co-elute perfectly with the unlabeled analyte, leading to more effective compensation for matrix effects and potentially improved assay performance.[4] While deuterated standards are often a more cost-effective and readily available option, researchers should be aware of the potential for chromatographic shifts and carefully validate their performance to ensure it meets the specific requirements of their study.[1][3] Ultimately, the selection of the internal standard should be based on a balance of performance requirements, availability, and cost.

References

Navigating the Analytical Maze: A Comparative Guide to Didanosine Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of therapeutic agents is paramount. This guide provides a comprehensive comparison of analytical methodologies for the quantification of didanosine, a critical antiretroviral medication. While the ideal internal standard, a deuterated counterpart such as Didanosine-d2, offers theoretical advantages in mass spectrometry-based assays by minimizing variability, a review of published literature reveals a gap in methods explicitly detailing its use. Consequently, this guide presents a detailed comparison of two robust, validated methods: a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method and a Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method that employs a non-deuterated internal standard. This comparative analysis, supported by experimental data, aims to inform the selection of the most suitable analytical approach for specific research needs.

The Gold Standard That Isn't (Yet): The Case for this compound

In the realm of quantitative bioanalysis using mass spectrometry, the use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is considered the gold standard. A SIL-IS is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes (e.g., deuterium, ¹³C, ¹⁵N). This near-identical physicochemical behavior ensures that the SIL-IS experiences the same sample processing variations, chromatographic retention, and ionization effects as the analyte. The ratio of the analyte's signal to the SIL-IS signal provides a highly accurate and precise measure of the analyte's concentration, effectively correcting for most sources of experimental error.

Despite these significant theoretical advantages, a thorough review of scientific literature did not yield validated methods employing this compound for the quantification of didanosine. The reasons for this could range from the commercial availability and cost of the deuterated standard to the historical validation of reliable methods using other internal standards.

Comparative Analysis of Validated Quantification Methods

In the absence of data for a this compound based method, this guide details two widely accepted and validated methods for didanosine quantification: an HPLC-UV method and an LC-MS/MS method with a non-deuterated internal standard.

Method 1: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)

This method is a robust and cost-effective technique for the quantification of didanosine in pharmaceutical dosage forms.

  • Instrumentation: Agilent 1120 LC Germany with a C-18 Zorabax column (4.6 mm x 250 mm, 5µm particle size).

  • Mobile Phase: A mixture of methanol and 0.01M sodium acetate buffer (pH 6.5) in a 75:25 v/v ratio.

  • Flow Rate: 1.2 ml/min.

  • Detection: UV detection at a wavelength of 250 nm.

  • Internal Standard: This particular validated method did not employ an internal standard.

Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This LC-MS/MS method offers high sensitivity and selectivity for the quantification of didanosine in human plasma, making it ideal for pharmacokinetic studies.

  • Instrumentation: A high-performance liquid chromatography system coupled with a tandem mass spectrometer.

  • Sample Preparation: Solid phase extraction of didanosine from human plasma.

  • Chromatographic Column: Inertsil ODS 3V.

  • Mobile Phase: A mixture of 10 mM ammonium acetate (pH 6.5 ± 0.1) and acetonitrile in a 10:90 v/v ratio.

  • Flow Rate: 0.6 mL/min.

  • Internal Standard: Zidovudine.

  • Detection: Mass spectrometry detection in multiple reaction monitoring (MRM) mode.

Performance Data: A Head-to-Head Comparison

The following tables summarize the key validation parameters for the two methods, allowing for a direct comparison of their accuracy, precision, and sensitivity.

Table 1: Linearity and Sensitivity

ParameterRP-HPLC-UVLC-MS/MS
Linearity Range 10 to 60 µg/ml20 to 4000 ng/mL
Correlation Coefficient (r²) 0.9998≥ 0.998
Lower Limit of Quantification (LLOQ) Not Specified20.1 ng/mL
Limit of Detection (LOD) Not Specified5 ng/mL

Table 2: Accuracy and Precision (Intra-day and Inter-day)

Note: Detailed intra-day and inter-day accuracy and precision data for the RP-HPLC-UV method were not available in the reviewed literature. The LC-MS/MS data is based on the analysis of quality control (QC) samples at low, medium, and high concentrations.

ParameterLC-MS/MS
Intra-day Precision (%RSD) ≤ 15%
Inter-day Precision (%RSD) ≤ 15%
Intra-day Accuracy (% Nominal) 85% to 115%
Inter-day Accuracy (% Nominal) 85% to 115%

Table 3: Recovery

ParameterRP-HPLC-UVLC-MS/MS
Mean Recovery 99.96% to 100.05%Consistent and reproducible

Visualizing the Quantification Workflow

The following diagram illustrates a generalized workflow for the quantification of didanosine in a biological matrix using an internal standard. This workflow is applicable to the LC-MS/MS method described and represents the process where a deuterated internal standard like this compound would be incorporated.

Didanosine_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data_processing Data Processing & Quantification BiologicalSample Biological Sample (e.g., Plasma) Spike_IS Spike with Internal Standard (e.g., this compound) BiologicalSample->Spike_IS Extraction Solid Phase Extraction (SPE) or Protein Precipitation Spike_IS->Extraction Evaporation Evaporation of Solvent Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Peak_Integration Peak Area Integration (Analyte & IS) MS_Detection->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Analyte / IS) Peak_Integration->Ratio_Calculation Calibration_Curve Calibration Curve (Ratio vs. Concentration) Ratio_Calculation->Calibration_Curve Concentration_Determination Determine Sample Concentration Calibration_Curve->Concentration_Determination

A Comparative Guide to Inter-laboratory Quantification of Didanosine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of analytical methods for the quantification of Didanosine (ddI), a nucleoside reverse transcriptase inhibitor used in the treatment of HIV infection. The information is compiled from various independent validation studies to offer insights for researchers, scientists, and drug development professionals. While not a direct inter-laboratory comparison with shared samples, this guide synthesizes published data to compare the performance of common analytical techniques, primarily High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Quantitative Performance of Didanosine Quantification Methods

The performance of analytical methods for Didanosine varies based on the technique employed and the specific laboratory's protocol. The following tables summarize key validation parameters from different studies to facilitate a comparison of their capabilities.

Table 1: Performance Characteristics of HPLC-UV Methods for Didanosine Quantification

ParameterMethod 1Method 2
Linearity Range 10 - 60 µg/mL[1]50 - 150 µg/mL[2]
Correlation Coefficient (r²) 0.9998[1]~0.999[2]
Limit of Detection (LOD) 25 ng/mL (in serum)Not Reported
Limit of Quantification (LOQ) Not ReportedNot Reported
Accuracy (% Recovery) 92.9% - 97.4% (in serum)Not Reported
Precision (%RSD) Within-day: 1.7% - 3.6%Day-to-day: 3.6% - 9.3%Not Reported
Retention Time 5.17 min[1]Not Reported

Table 2: Performance Characteristics of LC-MS/MS Methods for General Drug Quantification

While specific inter-laboratory data for Didanosine using LC-MS/MS was not available in the provided results, general performance characteristics of LC-MS/MS methods highlight their high sensitivity and selectivity.

ParameterGeneral Performance
Linearity Range Typically wide, often in the ng/mL to µg/mL range
Correlation Coefficient (r²) Generally > 0.99
Limit of Detection (LOD) Can be as low as 1 ng/mL[3]
Limit of Quantification (LOQ) Can be as low as 5 ng/mL[3]
Accuracy (% Recovery) Typically within 85-115%[3]
Precision (%RSD) Generally < 15%

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing analytical results. Below are summaries of experimental protocols for Didanosine quantification using HPLC-UV.

HPLC-UV Method 1
  • Instrumentation : Agilent 1120 LC Germany with a C-18 Zorabax column (4.6 mm x 250 mm, 5µm particle size).[1]

  • Mobile Phase : A mixture of methanol and 0.01M sodium acetate buffer (pH 6.5) in a 75:25 ratio.[1]

  • Flow Rate : 1.2 mL/min.[1]

  • Detection : UV detection at 250 nm.[1]

  • Sample Preparation : The specifics of sample preparation were not detailed in the provided abstract.[1]

HPLC-UV Method 2
  • Instrumentation : A reversed-phase HPLC system with a Lichrospher 100 Rp-8 column (5.0 µm, 250 mm x 4.0 mm).[2]

  • Mobile Phase : A mixture of 0.01 M sodium acetate solution and methanol (85:15, v/v), with the pH adjusted to 6.5 with acetic acid.[2]

  • Flow Rate : 1.5 mL/min.[2]

  • Detection : UV detection at 248 nm.[2]

  • Sample Preparation : The method was developed for the analysis of Didanosine in drug substance and tablets.[2]

Visualizing the Quantification Workflow

The following diagram illustrates a generalized workflow for the quantification of Didanosine in biological matrices, from sample preparation to data analysis.

Didanosine_Quantification_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Serum) Spike Spike with Internal Standard Sample->Spike Extraction Extraction (e.g., Protein Precipitation, LLE, SPE) Spike->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation Injection HPLC/LC-MS Injection Evaporation->Injection Separation Chromatographic Separation Injection->Separation Detection UV or MS/MS Detection Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification

Caption: Generalized workflow for Didanosine quantification.

Discussion

The presented data indicates that both HPLC-UV and LC-MS/MS are suitable for the quantification of Didanosine. HPLC-UV methods are robust and provide good linearity and precision for concentrations in the µg/mL range.[1][2] These methods are generally more accessible and cost-effective.

LC-MS/MS methods, while not specifically detailed for Didanosine in the provided search results, are known for their superior sensitivity and selectivity, allowing for quantification at the ng/mL level.[3][4] The higher selectivity of LC-MS/MS also reduces the likelihood of interference from other compounds in the sample matrix.[5]

For inter-laboratory comparisons and cross-validation, it is essential to establish clear protocols and acceptance criteria to ensure data reliability across different sites and analytical techniques.[6][7] When transferring methods between laboratories, partial validation is often required to demonstrate the continued performance and reliability of the assay.[7]

Limitations: This guide is a synthesis of data from separate, independent studies and not from a direct inter-laboratory comparison study where the same samples were analyzed by multiple laboratories. Therefore, direct comparisons of performance should be made with caution, as variations in instrumentation, reagents, and specific laboratory practices can influence results.

References

Safety Operating Guide

Safe Disposal of Didanosine-d2: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential guidance for the proper handling and disposal of Didanosine-d2, ensuring the safety of personnel and environmental protection.

For researchers, scientists, and professionals in drug development, the proper management of chemical reagents is paramount. This document provides a comprehensive, step-by-step guide to the safe disposal of this compound, a deuterated analog of the antiviral medication Didanosine. Due to the lack of specific disposal protocols for the deuterated form, these procedures are based on the known hazards of Didanosine and general best practices for pharmaceutical and hazardous waste management.

Hazard Profile of Didanosine

The Safety Data Sheet (SDS) for Didanosine indicates several key hazards that must be considered during handling and disposal.[1] These hazards are presumed to be applicable to this compound.

Hazard StatementGHS Classification
Suspected of causing genetic defects.[1]Germ cell mutagenicity 2
Causes damage to organs through prolonged or repeated exposure.[1]Specific target organ toxicity (repeated exposure) 1
Harmful if swallowed.[1]Acute toxicity - oral 4
Causes skin irritation.[1]Skin irritation 2
Causes serious eye irritation.[1]Eye irritation 2A
May cause respiratory irritation.[1]Specific target organ toxicity (single exposure) 3

Given these hazards, this compound should be handled as a hazardous substance.

Step-by-Step Disposal Protocol

The disposal of this compound must comply with federal, state, and local regulations for hazardous pharmaceutical waste. The U.S. Environmental Protection Agency (EPA) regulates such waste under the Resource Conservation and Recovery Act (RCRA).[2][3]

1. Waste Identification and Segregation:

  • Characterize the Waste: Any unused, expired, or contaminated this compound, including pure compound, solutions, and contaminated labware (e.g., vials, pipette tips, gloves), must be treated as hazardous pharmaceutical waste.

  • Segregate from Other Waste Streams: Do not mix this compound waste with non-hazardous trash, sharps, or biohazardous waste.[4] Use a dedicated, clearly labeled hazardous waste container.

2. Containerization and Labeling:

  • Primary Container: Collect waste in a container that is compatible with the chemical, sealable, and in good condition.

  • Labeling: The container must be labeled with the words "Hazardous Waste," the name of the chemical (this compound), and a clear description of the contents. Include the date when the waste was first added to the container.

3. Storage:

  • Secure Storage: Store the sealed hazardous waste container in a designated, secure area away from general laboratory traffic.

  • Secondary Containment: It is best practice to store the primary container within a larger, chemically resistant secondary container to prevent the release of material in case of a leak.

4. Disposal:

  • Professional Disposal Service: The disposal of hazardous pharmaceutical waste must be handled by a licensed hazardous waste management company.[2] These companies are equipped to transport and treat the waste in accordance with EPA regulations.

  • Incineration: The most common and recommended method for treating hazardous pharmaceutical waste is incineration at a permitted facility.[2][3]

  • Do Not Dispose in Regular Trash or Down the Drain: It is illegal and unsafe to dispose of this compound in the regular trash or to flush it down the drain.[2] The EPA's Subpart P rule explicitly prohibits the flushing of hazardous waste pharmaceuticals.[2]

5. Documentation:

  • Maintain Records: Keep detailed records of the amount of this compound disposed of, the date of disposal, and the manifest from the hazardous waste disposal company.

Emergency Procedures

In the event of a spill or exposure, follow these procedures:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse.[5]

  • Eye Contact: Immediately flush eyes with plenty of lukewarm water for at least 15 minutes, holding the eyelids apart.[5] Seek immediate medical attention.

  • Ingestion: If swallowed, seek immediate medical attention.[5]

  • Spill: For small spills, carefully clean up the material using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Place the spilled material and cleanup supplies in the designated hazardous waste container. For large spills, evacuate the area and contact your institution's environmental health and safety (EHS) department.

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

Didanosine_Disposal_Workflow This compound Disposal Workflow start Start: this compound Waste Generated characterize Characterize as Hazardous Pharmaceutical Waste start->characterize segregate Segregate from Other Waste Streams characterize->segregate containerize Place in a Labeled, Sealable Hazardous Waste Container segregate->containerize store Store Securely in a Designated Area containerize->store contact_ehs Contact Environmental Health & Safety (EHS) for Pickup store->contact_ehs disposal Professional Disposal via Licensed Hazardous Waste Vendor (Typically Incineration) contact_ehs->disposal document Document Waste Disposal (Manifests, Records) disposal->document end End: Proper Disposal Complete document->end

Caption: Workflow for the safe disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.